molecular formula C10H12O5S B1608745 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid CAS No. 91062-23-6

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Cat. No.: B1608745
CAS No.: 91062-23-6
M. Wt: 244.27 g/mol
InChI Key: JRUQWLFYNOXBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid is a useful research compound. Its molecular formula is C10H12O5S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-15-8-2-4-9(5-3-8)16(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUQWLFYNOXBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390520
Record name 3-[(4-methoxyphenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91062-23-6
Record name 3-[(4-methoxyphenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6), a key organic intermediate with significant potential in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines detailed synthetic protocols, and explores its reactivity and potential applications, particularly as a scaffold in drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their work.

Introduction: The Significance of the Arylsulfonylpropanoic Acid Scaffold

The arylsulfonylpropanoic acid moiety is a versatile pharmacophore found in a variety of biologically active molecules. The sulfone group, a key feature of this scaffold, is a strong hydrogen bond acceptor and is known for its metabolic stability, making it an attractive component in the design of therapeutic agents. The propanoic acid chain provides a crucial carboxylic acid functional group that can participate in various biological interactions and serves as a handle for further chemical modifications. The specific subject of this guide, this compound, incorporates a methoxy-substituted phenyl ring, which can influence the compound's electronic properties, solubility, and metabolic profile, offering unique advantages in the design of novel bioactive compounds. Arylpropionic acid derivatives, in a broader sense, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties[1][2][3][4].

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physicochemical Data

A summary of the known and predicted physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 91062-23-6[5]
Molecular Formula C₁₀H₁₂O₅S[5]
Molecular Weight 244.26 g/mol [5]
Appearance White SolidChemAdvin
Predicted XlogP 1.9PubChemLite
Predicted Hydrogen Bond Donor Count 1PubChem
Predicted Hydrogen Bond Acceptor Count 5PubChem

Note: Some properties are predicted based on computational models due to the limited availability of experimental data.

Spectroscopic Analysis (Predicted)

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methoxy protons.

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring.

  • Methylene Protons: Two triplets in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene groups of the propanoic acid chain. The methylene group adjacent to the sulfonyl group will be further downfield due to the electron-withdrawing effect of the SO₂ group.

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the methoxy group and the carbon attached to the sulfonyl group having distinct chemical shifts.

  • Methylene Carbons: Two signals in the aliphatic region (δ 25-55 ppm).

  • Methoxy Carbon: A signal around δ 55 ppm.

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • S=O Stretch (Sulfone): Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

  • C-O Stretch (Ether): An absorption band in the region of 1240-1260 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

2.2.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 244 would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the C-S bond.

Synthesis and Manufacturing

A reliable and scalable synthesis of this compound is crucial for its application in research and development. While a specific protocol for this exact molecule is not widely published, a robust synthetic strategy can be adapted from established methods for analogous compounds.

Proposed Synthetic Pathway

A two-step synthesis starting from commercially available 4-methoxythiophenol and 3-bromopropanoic acid is proposed. This pathway involves a nucleophilic substitution followed by an oxidation reaction.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation 4-methoxythiophenol 4-Methoxythiophenol Intermediate 3-[(4-Methoxyphenyl)thio]propanoic acid 4-methoxythiophenol->Intermediate Base (e.g., NaOH) 3-bromopropanoic_acid 3-Bromopropanoic Acid 3-bromopropanoic_acid->Intermediate Final_Product This compound Intermediate->Final_Product Oxidizing Agent (e.g., H₂O₂)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid

  • Reaction Setup: To a solution of 4-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or water, add a solution of sodium hydroxide (2 equivalents) in water.

  • Addition of Reagent: To this solution, add 3-bromopropanoic acid (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, acidify the mixture with a dilute acid (e.g., HCl) to a pH of 2-3. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-[(4-methoxyphenyl)thio]propanoic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 3-[(4-methoxyphenyl)thio]propanoic acid (1 equivalent) from Step 1 in glacial acetic acid.

  • Oxidation: Add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise to the solution at room temperature. The reaction is exothermic, and the temperature should be controlled with an ice bath if necessary.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining acetic acid and hydrogen peroxide, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

This method is adapted from a general procedure for the synthesis of 3-(methylsulfonyl)propanoic acid[6].

Reactivity and Potential Applications in Drug Development

The chemical structure of this compound offers several points for chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Key Reactive Sites

Caption: Key reactive sites on this compound.

  • Carboxylic Acid Group: This is the most versatile functional group for derivatization. It can readily undergo esterification, amide bond formation, and reduction to the corresponding alcohol. This allows for the coupling of this scaffold to various amines, alcohols, and other nucleophiles to generate libraries of compounds for biological screening.

  • Aromatic Ring: The electron-donating methoxy group activates the aromatic ring towards electrophilic aromatic substitution, allowing for the introduction of additional functional groups on the phenyl ring.

Potential as a Scaffold in Medicinal Chemistry

The 4-methoxyphenylsulfonyl moiety has been incorporated into various compounds with diverse biological activities. For instance, derivatives of 4-phenoxybenzenesulfonyl pyrrolidine have been evaluated as matrix metalloproteinase (MMP) inhibitors with potential anticancer applications[7]. Furthermore, compounds containing trifluoromethoxy and sulfonyl groups have been investigated as anticancer agents. Given the known anti-inflammatory and analgesic properties of many arylpropionic acid derivatives, it is plausible that derivatives of this compound could be explored for similar activities[8].

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling fine chemicals should be observed. Based on the safety data for similar compounds like 3-(4-methoxyphenyl)propionic acid, the following guidelines are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in drug discovery and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for derivatization. Further research into the biological activities of its derivatives is warranted and could lead to the development of novel therapeutic agents. This guide provides a foundational understanding of this compound to facilitate its use in the scientific community.

References

Physicochemical properties of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Foreword: This document serves as a comprehensive technical guide on the physicochemical properties of this compound. It is designed for an audience of researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for potential synthesis, analysis, or application. While experimental data for this specific molecule is not widely available in public literature, this guide provides the essential theoretical framework and detailed experimental protocols necessary for its complete characterization. The methodologies are presented with a focus on scientific integrity, explaining the causality behind experimental choices to ensure robust and reproducible results.

Molecular Identity and Structural Rationale

This compound (CAS No. 91062-23-6) is a synthetic organic compound featuring three key functional groups that dictate its chemical behavior: a methoxy-substituted aromatic ring, a sulfonyl group, and a terminal carboxylic acid.[1] The interplay of these groups defines its potential as a scaffold in medicinal chemistry or materials science.

  • 4-Methoxyphenyl Group: This moiety provides a degree of lipophilicity and engages in aromatic interactions (e.g., π-π stacking). The methoxy group is a moderate electron-donating group, influencing the electronic properties of the aromatic system.

  • Sulfonyl Group (-SO₂-): The sulfone is a critical functional group, acting as a strong hydrogen bond acceptor. It is metabolically stable and often used as a bioisostere for other groups. Its strong electron-withdrawing nature can influence the acidity of adjacent protons, although in this structure, it is separated from the carboxylic acid by an ethylene bridge.

  • Propanoic Acid Group: This terminal carboxylic acid is the primary acidic center of the molecule, making the compound ionizable at physiological pH. It serves as a key site for hydrogen bonding and salt formation, which are critical for aqueous solubility and potential biological interactions.

Chemical Structure:

Figure 1: Functional group breakdown of this compound.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the compound. The lack of extensive experimental data in the literature necessitates a combination of confirmed information and computationally predicted values, which serve as essential starting points for empirical validation.

PropertyValueSource / MethodSignificance in Drug Development
CAS Number 91062-23-6[1]Unique chemical identifier for regulatory and database tracking.
Molecular Formula C₁₀H₁₂O₅S[1]Confirms elemental composition.
Molecular Weight 244.26 g/mol [1]Impacts diffusion, molar concentration calculations, and fits within Lipinski's Rule of Five.
Appearance White to off-white solidTypical for similar structuresBasic quality control parameter.
Melting Point (°C) Not ReportedTo be determined experimentallyIndicator of purity and lattice energy. A sharp range suggests high purity.
pKa ~4.0 (Predicted)Computational PredictionGoverns the ionization state at physiological pH (7.4), critically affecting solubility, absorption, and receptor binding.
LogP (o/w) ~1.5 (Predicted)Computational PredictionMeasures lipophilicity, predicting membrane permeability and potential for oral absorption.
Aqueous Solubility Not ReportedTo be determined experimentallyA critical factor for formulation and bioavailability. Expected to be pH-dependent due to the carboxylic acid.

Experimental Workflows for Characterization

This section provides validated, step-by-step protocols for determining the key physicochemical properties. The inclusion of system suitability and validation checks is critical for ensuring the trustworthiness of the generated data.

Protocol for Melting Point Determination (Capillary Method)

Rationale: This method is a simple yet powerful tool for assessing the purity of a crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Methodology:

  • Calibration: Verify the performance of the melting point apparatus using certified standards with melting points bracketing the expected range (e.g., benzophenone, 48-50°C; caffeine, 235-237°C).

  • Sample Preparation: Finely crush a small sample of the compound to a dry powder. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Measurement:

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating ramp (10-20°C/min) to approach the expected melting point.

    • Once within 20°C of the expected melting point, reduce the ramp rate to a slow, controlled 1-2°C/min. This ensures thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first droplet of liquid is observed (T_onset).

    • Record the temperature at which the last solid particle melts (T_clear).

  • Reporting: Report the result as a range (T_onset – T_clear). The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

Protocol for Aqueous Solubility (Shake-Flask Method)

Rationale: The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. It is crucial for predicting how a compound will behave in aqueous media, a prerequisite for any biological application. For an ionizable compound like this, determining solubility at multiple pH values (e.g., pH 2.0, 7.4) is essential.

Methodology:

  • System Preparation: Prepare buffers at the desired pH values (e.g., pH 2.0 HCl/KCl buffer, pH 7.4 phosphate buffer).

  • Equilibration:

    • Add an excess amount of the solid compound to a glass vial containing a known volume of the pH buffer. "Excess" is critical to ensure a saturated solution is formed.

    • Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This duration is necessary to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle by gravity for 1-2 hours. To ensure complete removal of solids, withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

    • Calculate the concentration against a multi-point calibration curve prepared from a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol).

  • Validation: Visually inspect the solid material at the bottom of the vial after the experiment. If it has changed form (e.g., become amorphous or changed crystal habit), it may indicate the formation of a different solid-state form, which should be noted.

References

An In-Depth Technical Guide to 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Molecular Properties

This compound, identified by the CAS Number 91062-23-6, is a sulfonyl-containing carboxylic acid.[1] Its molecular formula is C₁₀H₁₂O₅S, and it has a molecular weight of 244.26 g/mol .[1] The compound's structure incorporates a methoxy-substituted phenyl ring attached to a sulfonyl group, which is in turn linked to a propanoic acid moiety.

Table 1: Key Chemical Identifiers and Properties
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 91062-23-6[1]
Molecular Formula C₁₀H₁₂O₅S[1]
Molecular Weight 244.26 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O

Molecular Structure

The molecular structure of this compound is characterized by a central sulfonyl group that connects an aromatic ring with an aliphatic carboxylic acid chain. This arrangement of functional groups imparts specific chemical properties and potential reactivity to the molecule.

This compound C1 C C2 C C1->C2 S1 S C1->S1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 C7 C O1->C7 H5 H C7->H5 H6 H C7->H6 H7 H C7->H7 O2 O S1->O2 O3 O S1->O3 C8 C S1->C8 C9 C C8->C9 H8 H C8->H8 H9 H C8->H9 C10 C C9->C10 H10 H C9->H10 H11 H C9->H11 O4 O C10->O4 O5 O C10->O5 H12 H O5->H12

Caption: 2D representation of the molecular structure of this compound.

Synthesis Pathway

A potential two-step synthesis is outlined below. This proposed workflow is based on the known reactivity of related compounds, such as the oxidation of 3-(methylthio)propanoic acid.[2]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation to Sulfone 4-Methoxythiophenol 4-Methoxythiophenol Reaction_1 Nucleophilic Substitution 4-Methoxythiophenol->Reaction_1 3-Bromopropanoic_acid 3-Bromopropanoic_acid 3-Bromopropanoic_acid->Reaction_1 3-[(4-Methoxyphenyl)thio]propanoic_acid 3-[(4-Methoxyphenyl)thio]propanoic_acid Reaction_1->3-[(4-Methoxyphenyl)thio]propanoic_acid Reaction_2 Oxidation 3-[(4-Methoxyphenyl)thio]propanoic_acid->Reaction_2 Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Reaction_2 Target_Compound This compound Reaction_2->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is hypothetical and has not been experimentally validated. It is based on general procedures for similar chemical transformations and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid (Thioether Precursor)

  • To a solution of 4-methoxythiophenol in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to form the thiophenoxide in situ.

  • To this solution, add 3-bromopropanoic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the crude product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Oxidation to this compound

  • Dissolve the synthesized 3-[(4-methoxyphenyl)thio]propanoic acid in a suitable solvent, such as acetic acid or a mixture of ethyl acetate and water.[2]

  • Cool the solution in an ice bath.

  • Slowly add an excess of an oxidizing agent (e.g., hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA)). The use of potassium hydrogen persulfate has also been reported for a similar oxidation.[2]

  • Allow the reaction mixture to stir at room temperature overnight or until the starting material is consumed (monitored by TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by filtration if it precipitates, or by extraction and subsequent recrystallization.

Spectroscopic Data

As of the date of this guide, specific, publicly available experimental spectroscopic data (such as ¹H NMR, ¹³C NMR, or IR spectra) for this compound (CAS 91062-23-6) could not be located. Researchers are advised to perform their own analytical characterization upon synthesis of this compound.

Applications and Research Interest

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research. The presence of both a sulfone group and a carboxylic acid group makes it a versatile building block. Sulfone-containing compounds are of interest in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

References

Potential mechanism of action of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, propanoic acid derivatives are well-established as potent enzyme inhibitors, most notably as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The compound this compound, which integrates these key pharmacophores, presents a compelling candidate for biological investigation. While direct studies on this specific molecule are not extensively documented, its structural components suggest a high probability of interaction with key biological targets.

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanisms of action of this compound. We will explore two primary, plausible hypotheses based on its structural analogy to known bioactive molecules: (1) inhibition of cyclooxygenase (COX) enzymes, a hallmark of anti-inflammatory agents, and (2) modulation of critical cell signaling kinases, such as those in the PI3K/mTOR pathway, a common target for anticancer therapeutics.[4]

This document outlines the scientific rationale behind these hypotheses and provides a detailed, phased experimental plan, from in-silico modeling to in-vitro and cell-based assays, to systematically validate these potential mechanisms. Our approach is designed to be a self-validating system, ensuring that each experimental step provides the necessary data to logically proceed to the next.

Introduction to this compound

1.1. Molecular Structure and Physicochemical Properties

This compound (CAS 91062-23-6) is an organic compound with the molecular formula C₁₀H₁₂O₅S and a molecular weight of 244.26 g/mol .[5] Its structure features a central sulfonyl group linking a 4-methoxyphenyl ring to a propanoic acid moiety.

PropertyValueSource
CAS Number 91062-23-6[5]
Molecular Formula C₁₀H₁₂O₅S[5]
Molecular Weight 244.26 g/mol [5]

The presence of the acidic carboxylic group and the polar sulfonyl group suggests that the molecule's solubility and transport properties could be pH-dependent. The methoxyphenyl group provides a hydrophobic region that may facilitate binding to hydrophobic pockets within target proteins.

1.2. Rationale for Mechanistic Investigation

The therapeutic potential of a compound is defined by its mechanism of action. Given the lack of specific biological data for this compound, a hypothesis-driven approach based on its structural components is the most logical starting point.

  • The Propanoic Acid Moiety: This group is a classic pharmacophore found in NSAIDs like ibuprofen and naproxen, which act by inhibiting COX enzymes.[6]

  • The Sulfonyl/Sulfonamide Moiety: This functional group is present in a vast range of drugs, including antibacterial sulfa drugs, diuretics, and a growing number of targeted anticancer agents that function as kinase inhibitors.[2][4][7]

Therefore, we propose two primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: The compound acts as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes.

  • Hypothesis 2: The compound exhibits anticancer properties by inhibiting key protein kinases involved in cell growth and survival signaling, such as the PI3K/mTOR pathway.

The following sections will detail the experimental workflows designed to rigorously test these hypotheses.

Hypothesis 1: Cyclooxygenase (COX) Inhibition

2.1. Scientific Rationale

The primary therapeutic effect of propanoic acid-based NSAIDs is the inhibition of the cyclooxygenase pathway.[6] COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] We hypothesize that this compound can bind to the active site of COX enzymes, blocking prostaglandin synthesis. The methoxyphenylsulfonyl group may confer selectivity for either the constitutively expressed COX-1 isoform or the inducible COX-2 isoform.

2.2. Experimental Validation Workflow

A multi-step approach will be used to validate this hypothesis, beginning with computational modeling and progressing to enzymatic and cell-based assays.

COX_Inhibition_Workflow cluster_0 Phase 1: In-Silico Analysis cluster_1 Phase 2: In-Vitro Enzymatic Assay cluster_2 Phase 3: Cell-Based Assay docking Molecular Docking Simulation (Target: COX-1 & COX-2) binding_analysis Analysis of Binding Affinity & Pose Prediction docking->binding_analysis Predicts binding mode enzyme_assay COX-1 / COX-2 Enzyme Inhibition Assay binding_analysis->enzyme_assay Guides in-vitro testing ic50 Determine IC50 Values & Selectivity Index enzyme_assay->ic50 Quantifies inhibition cell_culture LPS-Stimulated Macrophages (e.g., RAW 264.7) ic50->cell_culture Informs effective concentration pge2_assay Prostaglandin E2 (PGE2) ELISA Assay cell_culture->pge2_assay Measures cellular effect

Caption: Workflow for investigating COX inhibition.

2.3. Detailed Experimental Protocols

Protocol 2.3.1: Molecular Docking of this compound with COX-1 and COX-2

  • Objective: To predict the binding affinity and interaction patterns of the compound with the active sites of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2).

  • Software: AutoDock Vina or similar molecular docking software.

  • Ligand Preparation:

    • Draw the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw).

    • Generate the 3D coordinates and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a PDBQT format.

  • Receptor Preparation:

    • Download the crystal structures of COX-1 and COX-2 from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the grid box to encompass the known active site (where arachidonic acid binds).

  • Docking Execution:

    • Run the docking simulation with an exhaustiveness setting of at least 8.

  • Analysis:

    • Analyze the predicted binding energies (kcal/mol). A lower energy indicates a more favorable interaction.

    • Visualize the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues like Arg120 and Tyr355.

Protocol 2.3.2: In-Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To quantitatively measure the inhibitory effect of the compound on purified COX-1 and COX-2 enzymes and determine the IC₅₀ values.

  • Materials: Commercially available COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam). These kits typically measure the peroxidase activity of COX.

  • Procedure (based on a typical kit):

    • Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM).

    • In a 96-well plate, add the assay buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a control.

    • Incubate for 10-15 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Add a colorimetric substrate and measure the absorbance at the specified wavelength (e.g., 590 nm) over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Hypothesis 2: Kinase Inhibition (PI3K/mTOR Pathway)

3.1. Scientific Rationale

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[4] Numerous sulfonamide-containing molecules have been developed as inhibitors of kinases within this pathway.[4] We hypothesize that this compound may bind to the ATP-binding pocket of PI3K or mTOR, thereby inhibiting their catalytic activity and leading to downstream anti-proliferative effects.

3.2. Experimental Validation Workflow

Kinase_Inhibition_Workflow cluster_0 Phase 1: In-Silico & In-Vitro Screening cluster_1 Phase 2: Cell-Based Pathway Analysis cluster_2 Phase 3: Functional Cellular Assays docking Molecular Docking (Target: PI3K, mTOR) kinase_assay In-Vitro Kinase Panel Screen (e.g., ADP-Glo™ Assay) docking->kinase_assay Predicts & prioritizes targets cell_treatment Treat Cancer Cell Lines (e.g., MCF-7, A549) kinase_assay->cell_treatment Confirms direct target inhibition western_blot Western Blot Analysis (p-Akt, p-mTOR, p-S6K) cell_treatment->western_blot Measures pathway inhibition proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) western_blot->proliferation_assay Links pathway to cellular outcome apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) proliferation_assay->apoptosis_assay Assesses phenotypic effect

Caption: Workflow for investigating kinase inhibition.

3.3. Detailed Experimental Protocols

Protocol 3.3.1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

  • Objective: To measure the inhibitory activity of the compound against purified PI3K and mTOR kinases.

  • Materials: ADP-Glo™ Kinase Assay Kit (Promega), purified recombinant PI3K and mTOR enzymes, and appropriate substrates.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, ATP, and the test compound. Include a "no enzyme" control and a "vehicle" control.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Decreased luminescence is proportional to kinase inhibition (less ADP produced).

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in Protocol 2.3.2.

Protocol 3.3.2: Western Blot Analysis of PI3K/mTOR Pathway Activation

  • Objective: To determine if the compound inhibits the PI3K/mTOR signaling pathway in cancer cells by measuring the phosphorylation status of key downstream proteins.

  • Materials: Cancer cell line (e.g., MCF-7), cell culture reagents, lysis buffer, primary antibodies (against p-Akt, Akt, p-mTOR, mTOR, p-S6K, and a loading control like β-actin), HRP-conjugated secondary antibodies, and ECL detection reagents.

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using software like ImageJ.

    • A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates pathway inhibition.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 4.1: Summary of Hypothetical COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Test Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib >100~0.1>1000
Ibuprofen ~15~30~0.5
  • Interpretation: A low IC₅₀ value against COX-2 and a high selectivity index would suggest the compound is a promising selective COX-2 inhibitor with potential for reduced gastrointestinal side effects.

Table 4.2: Summary of Hypothetical Kinase Inhibition and Antiproliferative Data

CompoundPI3Kα IC₅₀ (µM)mTOR IC₅₀ (µM)MCF-7 GI₅₀ (µM)
Test Compound Experimental ValueExperimental ValueExperimental Value
GDC-0941 (PI3K inh.) ~0.005>1~0.3
Rapamycin (mTOR inh.) >10~0.001~0.01
  • Interpretation: Potent inhibition of PI3K and/or mTOR in enzymatic assays, coupled with a dose-dependent reduction in downstream protein phosphorylation (Western Blot) and a low GI₅₀ (concentration for 50% growth inhibition) in a cell proliferation assay, would strongly support an anticancer mechanism via kinase inhibition.

Conclusion

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically evaluating its potential as both a COX inhibitor and a kinase inhibitor, researchers can efficiently determine its primary biological activity and therapeutic potential. The combination of in-silico, in-vitro, and cell-based assays ensures a comprehensive and robust investigation, paving the way for further preclinical development.

References

An In-depth Technical Guide on 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: Context, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Discovery and History of a Niche Compound

Pinpointing the exact moment of discovery and the original researchers behind a specific, non-landmark chemical compound like 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid can be a significant challenge. Unlike molecules with prominent biological activities or widespread industrial applications that are extensively documented in scientific literature and patents, many chemical entities are synthesized as intermediates in larger research projects or as part of broader chemical library development. Their initial creation may be recorded in laboratory notebooks but not always published in a dedicated, easily searchable paper.

Despite a thorough search of scientific databases and historical records, a seminal publication detailing the first synthesis and characterization of this compound could not be located. Its existence is confirmed by its CAS Registry Number, 91062-23-6, indicating it has been characterized and entered into the collective chemical library. This guide, therefore, places the compound in the broader context of its chemical class, provides a chemically sound, referenced synthesis protocol, and explores its potential utility based on the known activities of structurally related molecules.

Introduction to Arylsulfonylpropanoic Acids

This compound belongs to the class of arylsulfonylalkanoic acids. This family of compounds is characterized by an aromatic ring linked to a sulfonyl group, which is in turn attached to an alkanoic acid chain. The sulfonyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid proton and the overall electronic properties of the molecule. The methoxy group on the phenyl ring is an electron-donating group, which can modulate these properties.

Compounds containing the arylsulfonyl moiety are of significant interest in medicinal chemistry due to their diverse biological activities. The sulfonyl group can act as a hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for researchers in designing experiments, understanding its solubility, and predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 91062-23-6N/A
Molecular Formula C₁₀H₁₂O₅SN/A
Molecular Weight 244.26 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. (Predicted based on structure)N/A

A Plausible Synthesis Pathway

While the original synthesis is not documented, a chemically sound and well-established method for preparing this compound involves the Michael addition of a sulfinate salt to an acrylic acid derivative. This approach is widely used for the formation of carbon-sulfur bonds.

Overall Reaction Scheme

G reagent1 Anisole intermediate1 4-Methoxybenzenesulfonyl chloride reagent1->intermediate1 Step 1: Sulfonylation reagent2 Chlorosulfonic Acid reagent2->intermediate1 intermediate2 Sodium 4-methoxybenzenesulfinate intermediate1->intermediate2 Step 2: Reduction reagent3 Sodium Sulfite reagent3->intermediate2 product This compound intermediate2->product Step 3: Michael Addition reagent4 Acrylic Acid reagent4->product

Caption: Plausible three-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Methoxybenzenesulfonyl chloride

  • In a fume hood, cool a round-bottom flask equipped with a magnetic stirrer and a dropping funnel in an ice bath.

  • Add anisole to the flask.

  • Slowly add chlorosulfonic acid dropwise to the stirred anisole, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid 4-methoxybenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Step 2: Synthesis of Sodium 4-methoxybenzenesulfinate

  • Dissolve the 4-methoxybenzenesulfonyl chloride in a suitable solvent such as ethanol.

  • In a separate flask, prepare a solution of sodium sulfite in water.

  • Slowly add the sodium sulfite solution to the sulfonyl chloride solution with vigorous stirring.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and collect the precipitated sodium 4-methoxybenzenesulfinate by vacuum filtration.

  • Wash the solid with cold ethanol and dry.

Step 3: Synthesis of this compound

  • Dissolve sodium 4-methoxybenzenesulfinate and acrylic acid in a mixture of water and a co-solvent like ethanol.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling to room temperature, acidify the solution with a mineral acid (e.g., HCl) to a pH of 1-2.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Potential Applications and Future Directions

While no specific biological activity has been reported for this compound itself, the broader class of arylsulfonyl-containing molecules has shown promise in various therapeutic areas.

  • Anticancer Research: Derivatives of propanoic acid with different aromatic and heterocyclic moieties have been investigated as potential anticancer agents. For example, some thiazole-containing propanoic acid derivatives have shown antiproliferative activity.

  • Antimicrobial Drug Development: The sulfonyl group is a key feature in sulfonamide antibiotics. While this compound is not a sulfonamide, the arylsulfonyl moiety could be explored for its potential to inhibit microbial growth.

  • Enzyme Inhibition: The carboxylic acid and sulfonyl groups can interact with the active sites of various enzymes, making this scaffold a potential starting point for the design of enzyme inhibitors.

The logical workflow for exploring the potential of this and similar molecules is outlined below.

G cluster_0 Discovery & Synthesis cluster_1 Screening & SAR cluster_2 Preclinical Development a Compound Synthesis & Purification b Structural Characterization (NMR, MS, etc.) a->b c High-Throughput Screening (HTS) b->c d Structure-Activity Relationship (SAR) Studies c->d e In vitro & In vivo Efficacy d->e f ADME/Tox Profiling e->f

Caption: A typical workflow for the development of novel therapeutic agents.

Conclusion

This compound is a chemical entity whose specific discovery and history are not prominently documented in scientific literature. However, by understanding its place within the family of arylsulfonylalkanoic acids, we can appreciate its chemical nature and plausible synthesis. The well-established reactivity of its functional groups makes it a potentially useful building block in medicinal chemistry and materials science. Future research into this and structurally related compounds could uncover novel biological activities and applications, adding a new chapter to the story of this currently unassuming molecule.

An In-depth Technical Guide to the Solubility and Stability of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Novel Molecule

To the researchers, scientists, and drug development professionals who are pioneering new therapeutic frontiers, this guide serves as a comprehensive technical resource on the solubility and stability of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS 91062-23-6)[1]. In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful formulation, efficacy, and safety are built. The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which can be anticipated and mitigated by a robust early-stage characterization of its solubility and stability.

This document is structured to provide not just protocols, but a deeper, mechanistic understanding of why certain experimental choices are made. It is designed to be a self-validating system of inquiry, empowering you to not only reproduce the described methodologies but also to adapt and troubleshoot them for your specific research context. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of physical chemistry and draws upon data from structurally analogous compounds to provide a predictive and practical framework for its characterization.

Molecular Profile and Physicochemical Properties

A foundational understanding of the molecular structure is paramount in predicting its behavior in various environments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91062-23-6--INVALID-LINK--[1]
Molecular Formula C₁₀H₁₂O₅S--INVALID-LINK--[1]
Molecular Weight 244.26 g/mol --INVALID-LINK--[1]
Predicted XLogP3-AA 0.9--INVALID-LINK--[2]
Predicted Hydrogen Bond Donor Count 1--INVALID-LINK--[2]
Predicted Hydrogen Bond Acceptor Count 5--INVALID-LINK--[2]

The structure reveals key functional groups that govern its solubility and stability: a carboxylic acid, a sulfonyl group, and a methoxy-substituted aromatic ring. The carboxylic acid moiety is ionizable, suggesting that the compound's solubility will be highly pH-dependent. The sulfonyl group is a strong hydrogen bond acceptor, which can contribute to its interaction with polar solvents. The aromatic ring and the propyl chain introduce a degree of lipophilicity.

Solubility Profiling: A Multi-faceted Approach

Solubility is a critical determinant of a drug's bioavailability. A comprehensive solubility profile should assess both kinetic and thermodynamic solubility in a range of relevant media.

Theoretical Considerations

The Henderson-Hasselbalch equation provides a theoretical framework for understanding the pH-dependent solubility of an ionizable compound like this compound. The carboxylic acid group is expected to have a pKa in the range of 3-5. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

Experimental Workflow for Solubility Determination

The following workflow outlines a robust method for determining both kinetic and thermodynamic solubility.

References

An In-Depth Technical Guide to 3-[(4-Methoxyphenyl)sulfonyl]propanoic Acid Derivatives and Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-[(4-methoxyphenyl)sulfonyl]propanoic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, biological activities, and therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Promise of Sulfonamide-Containing Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The unique electronic and structural characteristics of the sulfonyl moiety allow for interactions with various biological targets. This guide focuses on a specific scaffold, this compound, and its derivatives, exploring their potential as targeted therapeutic agents, particularly in the realm of oncology.

Chemical Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A plausible and efficient method involves a two-step process starting with the readily available 3-mercaptopropanoic acid and anisole (methoxybenzene).

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Thioetherification cluster_1 Step 2: Oxidation Anisole Anisole Thioether 3-[(4-Methoxyphenyl)thio]propanoic acid Anisole->Thioether Mercaptopropanoic_acid 3-Mercaptopropanoic Acid Mercaptopropanoic_acid->Thioether Oxidizing_agent Oxidizing Agent (e.g., H2O2) Sulfone This compound Oxidizing_agent->Sulfone Thioether->Sulfone

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-[(4-methoxyphenyl)thio]propanoic acid

  • Reaction Setup: To a solution of anisole (1.2 equivalents) in a suitable solvent such as dichloromethane, add 3-mercaptopropanoic acid (1.0 equivalent).

  • Catalysis: Introduce a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0°C to facilitate the electrophilic aromatic substitution reaction.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with ice-cold water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Oxidation: Dissolve the purified 3-[(4-methoxyphenyl)thio]propanoic acid in a suitable solvent like acetic acid.

  • Reagent Addition: Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the oxidation reaction by TLC until the starting material is consumed.

  • Product Isolation: Precipitate the product by adding the reaction mixture to cold water.

  • Purification and Characterization: Collect the solid product by filtration, wash with water, and dry. The final product can be further purified by recrystallization. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the propanoic acid chain. The following table summarizes key SAR findings for related benzenesulfonamide analogs as inhibitors of carbonic anhydrase, a potential target for this class of compounds.

Modification Effect on Activity Rationale
Substitution on the Phenyl Ring Electron-withdrawing groups can enhance inhibitory activity.May increase the acidity of the sulfonamide proton, facilitating binding to the zinc ion in the enzyme's active site.
Modification of the Propanoic Acid Tail Esterification or amidation can modulate cell permeability and pharmacokinetic properties.The carboxylic acid group is often important for anchoring the molecule to the target protein.
Introduction of a Linker Can provide optimal spacing and orientation for interaction with the target enzyme.Allows for the exploration of additional binding pockets within the enzyme's active site.

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promise as anticancer agents. One of the key mechanisms of action for many sulfonamide-based anticancer drugs is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[2]

Carbonic Anhydrase IX (CAIX) as a Therapeutic Target

CAIX is a transmembrane enzyme that is overexpressed in a variety of solid tumors in response to hypoxia.[2] It plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in the acidic tumor microenvironment. By inhibiting CAIX, these compounds can disrupt pH regulation, leading to intracellular acidification and ultimately, cancer cell death.

Signaling Pathway of CAIX in Tumor Progression

CAIX Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression CAIX Gene Expression HIF1a->CAIX_Expression CAIX_Protein CAIX Protein CAIX_Expression->CAIX_Protein pH_Regulation Extracellular Acidification Intracellular Alkalinization CAIX_Protein->pH_Regulation Tumor_Progression Tumor Cell Survival, Proliferation, and Metastasis pH_Regulation->Tumor_Progression Inhibitor 3-[(4-Methoxyphenyl)sulfonyl] propanoic acid derivative Inhibitor->CAIX_Protein

Caption: Simplified signaling pathway of CAIX in promoting tumor progression under hypoxic conditions.

Experimental Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value of the compound.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, and a GTP-containing buffer.

  • Compound Addition: Add the test compound or control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The potential to target tumor-specific enzymes like CAIX offers a pathway for developing selective therapies with reduced side effects. Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their mechanisms of action in preclinical models.

References

A Scientist's Guide to Sulfonylpropanoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonylpropanoic acid motif, a unique combination of a highly acidic sulfonyl group and a carboxylic acid moiety, represents a compelling scaffold in modern medicinal chemistry. Its distinct physicochemical properties—strong acidity, high polarity, and the capacity for multiple points of hydrogen bonding—make it a versatile tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the synthesis, key properties, and strategic applications of sulfonylpropanoic acids, tailored for researchers, chemists, and drug development professionals. We will delve into established synthetic protocols, analyze structure-activity relationships, and review case studies where this moiety has been pivotal to therapeutic success.

Introduction: The Strategic Value of the Sulfonylpropanoic Acid Scaffold

In the landscape of drug design, the sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutics including antibacterial agents, diuretics, and enzyme inhibitors.[1][2][3] The incorporation of a propanoic acid "tail" to this scaffold creates sulfonylpropanoic acid, a structure that offers an expanded set of tools for medicinal chemists. This addition provides a secondary acidic handle that can be leveraged to fine-tune properties such as solubility, cell permeability, and target binding affinity.

The dual acidic nature of sulfonylpropanoic acids allows for complex interactions with biological targets, often leading to enhanced potency and selectivity. Furthermore, the propanoic acid linker can be readily modified, enabling the generation of diverse chemical libraries for hit-to-lead optimization.[2] As researchers continue to tackle challenging biological targets, the strategic deployment of unique functional groups like sulfonylpropanoic acids becomes increasingly critical.

Synthesis and Chemical Properties

A robust understanding of the synthesis and fundamental properties of sulfonylpropanoic acids is essential for their effective application in drug discovery programs.

Synthetic Pathways

The construction of sulfonylpropanoic acids can be approached through several reliable synthetic routes. A common and effective strategy begins with a precursor already containing the propanoic acid chain, which is then functionalized to introduce the sulfonyl group.

A representative synthesis is that of 3-(4-sulfamoylphenyl)propanoic acid, a key building block for various pharmaceutical agents.[1] This multi-step process highlights fundamental organic chemistry transformations:

  • Step 1: Diazotization and Sandmeyer Reaction: Starting from 4-aminocinnamic acid, a Sandmeyer reaction is employed to convert the amino group into a sulfonyl chloride. This classic transformation proceeds via a diazonium salt intermediate.

  • Step 2: Amination: The resulting sulfonyl chloride is then reacted with an amine source, such as ammonia, to form the sulfonamide. This is a standard method for creating the sulfonamide pharmacophore.[2]

  • Step 3: Catalytic Hydrogenation: Finally, the carbon-carbon double bond in the cinnamic acid backbone is reduced through catalytic hydrogenation to yield the saturated propanoic acid chain of the final product.

Causality Insight: The choice of starting with 4-aminocinnamic acid is strategic. It provides the aromatic ring and the propanoic acid precursor in a single, commercially available molecule. The hydrogenation step is performed last to avoid reduction of the nitro group that would be present if starting from a nitrocinnamic acid, showcasing a thoughtful protection-group-free strategy.

A more recent and innovative one-pot strategy has been developed that allows for the synthesis of sulfonamides from unactivated carboxylic acids and amines.[4] This method utilizes copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids directly to sulfonyl chlorides, which are then aminated in the same reaction vessel.[4] This approach offers improved efficiency and tolerates a wide range of functional groups, making it highly valuable for medicinal chemistry applications.[4]

Diagram of General Synthetic Workflow

G cluster_start Starting Material cluster_activation Activation cluster_intermediate Key Intermediate cluster_final_step Final Step A Aromatic Carboxylic Acid B Copper-Mediated Halosulfonylation A->B [9] C Aryl Sulfonyl Chloride B->C D Amination C->D Amine Source [2] E Sulfonylpropanoic Acid Derivative D->E

Caption: One-pot synthesis of sulfonylpropanoic acid derivatives.

Physicochemical Properties

The defining characteristics of sulfonylpropanoic acids stem from their dual acidic functionalities.

  • Acidity: Sulfonic acids are among the strongest organic acids, with pKa values often in the range of -1 to 2, making them comparable in strength to mineral acids.[5] This strong acidity is due to the high degree of resonance stabilization of the sulfonate conjugate base.[5] The carboxylic acid moiety typically has a pKa in the range of 4-5. This significant difference in acidity means that the sulfonic acid group will be deprotonated under most physiological conditions.

  • Solubility: The presence of the polar sulfonyl (-SO₃H) group generally imparts good water solubility through strong hydrogen bonding interactions.[5] This is a highly desirable property in drug development, as it can improve bioavailability and formulation options.

  • Thermal Stability: Sulfonic acids exhibit greater thermal stability compared to carboxylic acids, which can be advantageous in certain manufacturing processes.[5]

Data Summary: Physicochemical Properties

PropertyTypical Value/CharacteristicImplication in Drug Development
Sulfonic Acid pKa -1 to 2[5]Fully ionized at physiological pH, strong interactions.
Carboxylic Acid pKa 4 to 5Can be ionized or neutral, tunable for membrane passage.
Water Solubility Generally high[5]Favorable for formulation and bioavailability.
Thermal Stability High[5]Robust for chemical synthesis and manufacturing.

Applications in Drug Discovery and Development

The unique properties of sulfonylpropanoic acids have led to their use in various therapeutic areas, particularly as enzyme inhibitors.

Enzyme Inhibition

The sulfonamide group is a classic zinc-binding moiety, making it a cornerstone in the design of metalloenzyme inhibitors, such as carbonic anhydrase inhibitors.[3] The addition of the propanoic acid tail provides a vector for extending into other pockets of the enzyme active site, potentially increasing both potency and selectivity.

Sulfonylpropanoic acid derivatives have also been investigated as inhibitors of other enzyme classes. For example, acylated sulfonamide adenosines have been shown to be potent inhibitors of the adenylate-forming enzyme superfamily.[6] These enzymes are crucial in a variety of metabolic pathways, making them attractive drug targets.[6]

Logical Relationship: Targeting Metalloenzymes

G A Sulfonylpropanoic Acid Scaffold B Sulfonamide Group (Zinc-Binding Pharmacophore) [4] A->B C Propanoic Acid Tail A->C D Metalloenzyme Active Site B->D Binds to Zinc Ion C->D Probes Specificity Pockets E Enhanced Potency & Selectivity D->E

Caption: Interaction of sulfonylpropanoic acids with metalloenzymes.

Modulating Pharmacokinetics

The high polarity of the sulfonylpropanoic acid group can be used to control the pharmacokinetic profile of a drug candidate. While high polarity can sometimes hinder cell membrane permeability, it can also be used to:

  • Increase renal clearance, reducing the half-life of a compound.

  • Limit distribution to the central nervous system.

  • Improve aqueous solubility for intravenous formulations.

Studies on related compounds have shown that propionic acid derivatives undergo rapid metabolism and wide tissue distribution.[7]

Analytical and Experimental Protocols

Rigorous analytical characterization is crucial for ensuring the purity and identity of sulfonylpropanoic acid derivatives.

Purification and Characterization

Standard laboratory techniques are employed for the purification and characterization of these compounds.

  • Reaction Work-up: Following synthesis, a typical work-up involves quenching the reaction, followed by extraction with an appropriate organic solvent. Washing with brine is often used to remove water-soluble impurities.[2]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate and then concentrated under reduced pressure using a rotary evaporator.[2]

  • Purification: Silica gel column chromatography is the most common method for purifying sulfonylpropanoic acids and their derivatives. A gradient of solvents, such as ethyl acetate and hexanes, is typically used for elution.

  • Purity Assessment: Thin Layer Chromatography (TLC) is used to monitor the progress of the reaction and the purity of the column fractions.[2]

  • Structural Confirmation: The identity and structure of the final compound are confirmed using a suite of analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups like sulfonyl and carboxyl groups.

Advanced Analytical Methods

For quantitative analysis, especially in complex biological matrices, more sophisticated techniques are required.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of sulfonylpropanoic acids.[8] It can also be used for quantification when coupled with a suitable detector, such as a UV-Vis or mass spectrometer.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for detecting and quantifying sulfonylpropanoic acids in biological samples like plasma or tissue homogenates.[9][10]

Conclusion and Future Perspectives

Sulfonylpropanoic acids represent a valuable and somewhat underutilized scaffold in drug discovery. Their unique combination of a strong, permanently ionized sulfonic acid and a tunable carboxylic acid offers medicinal chemists a powerful toolset for optimizing drug candidates. The ability to modulate solubility, engage in multi-point binding with target enzymes, and influence pharmacokinetic properties makes this moiety highly attractive.

Future research will likely focus on incorporating sulfonylpropanoic acids into more diverse molecular architectures and exploring their potential in emerging therapeutic areas. As synthetic methodologies continue to advance, providing more efficient access to these compounds, we can expect to see their increased application in the development of next-generation therapeutics.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. The described method is based on the nucleophilic substitution reaction between sodium 4-methoxybenzenesulfinate and 3-bromopropanoic acid, a reliable and efficient route suitable for laboratory-scale production. This document offers detailed procedural instructions, mechanistic insights, characterization data, and safety protocols, designed for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable bifunctional molecule, incorporating both a carboxylic acid and a sulfone moiety. This structure makes it a versatile building block in the synthesis of more complex chemical entities, particularly in the development of pharmaceutical agents and materials science. The sulfone group is a key pharmacophore in a variety of therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The propanoic acid tail provides a convenient handle for further chemical modification, such as amide bond formation.

The synthesis protocol detailed herein follows a classic and robust pathway: the SN2 reaction of a sulfinate salt with an alkyl halide. This method is chosen for its high efficiency, operational simplicity, and the ready availability of starting materials.

Reaction Scheme and Mechanism

The overall transformation is the synthesis of the target molecule from sodium 4-methoxybenzenesulfinate and 3-bromopropanoic acid in a suitable solvent.

Overall Reaction:

Mechanistic Rationale: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The sulfinate anion (CH₃O-C₆H₄-SO₂⁻) is an excellent sulfur-based nucleophile. The sulfur atom attacks the electrophilic carbon atom adjacent to the bromine in 3-bromopropanoic acid. This concerted step involves the formation of a new sulfur-carbon bond and the simultaneous cleavage of the carbon-bromine bond, with bromide acting as the leaving group. The reaction is typically conducted in a polar aprotic solvent to effectively solvate the sodium cation without hindering the nucleophilicity of the sulfinate anion.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Recommended PurityNotes
Sodium 4-methoxybenzenesulfinate5070-84-8178.17≥97%Can be purchased or prepared from 4-methoxybenzenesulfonyl chloride.
3-Bromopropanoic acid590-92-1152.97≥98%Corrosive. Handle with care.
Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Use in a well-ventilated fume hood.
Diethyl ether60-29-774.12AnhydrousFor extraction and washing.
Hydrochloric acid (HCl)7647-01-036.462 M solutionFor acidification.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04GranularFor drying organic layers.
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium 4-methoxybenzenesulfinate (10.0 g, 56.1 mmol, 1.0 equiv).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the sulfinate salt is fully dissolved.

  • Addition of Alkyl Halide: To the stirred solution, add 3-bromopropanoic acid (9.5 g, 62.1 mmol, 1.1 equiv) in a single portion.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 300 mL of cold water.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add 2 M HCl with stirring until the pH of the solution is approximately 2. A white precipitate of the product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a mixture of ethanol and water to afford this compound as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (C=O, SO₂, C-O).

  • Mass Spectrometry: To confirm the molecular weight (244.26 g/mol ).[1]

Visualization of Workflow and Chemistry

Overall Synthesis Workflow

The diagram below outlines the major steps of the synthesis from starting materials to the purified final product.

Synthesis_Workflow cluster_react Reaction Stage cluster_workup Workup & Purification reactants 1. Combine Reactants (Sodium 4-methoxybenzenesulfinate & 3-Bromopropanoic acid in DMF) heating 2. Heat at 80°C (12-16 hours) reactants->heating S_N2 Reaction quench 3. Quench with Water & Acidify with HCl heating->quench extract 4. Extract with Diethyl Ether quench->extract dry 5. Dry & Evaporate Solvent extract->dry purify 6. Recrystallize dry->purify product Final Product: This compound purify->product

Caption: High-level workflow for the synthesis of the target compound.

Chemical Reaction Scheme

The following diagram illustrates the chemical structures and transformation involved in the synthesis.

Reaction_Scheme cluster_reactants cluster_products A Sodium 4-methoxybenzenesulfinate A_img A_img B 3-Bromopropanoic acid B_img B_img C This compound C_img C_img D Sodium Bromide plus1 + arrow DMF, 80°C B_img->arrow plus2 + arrow->C_img

Caption: Chemical structures for the S_N2 synthesis reaction.

Safety and Handling

  • 3-Bromopropanoic acid: Corrosive and causes burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylformamide (DMF): A potential teratogen and skin irritant. Always use in a well-ventilated fume hood and avoid skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

  • Diethyl Ether: Highly flammable. Ensure no ignition sources are nearby during extraction and evaporation steps.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

Application Notes and Protocols for the Research Chemical 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for the utilization of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (CAS No. 91062-23-6) as a research chemical. Lacking extensive characterization in publicly accessible literature, this guide synthesizes information from analogous chemical structures to propose and detail robust protocols for investigating its potential biological activities. The core structural features—a methoxyphenyl group, a sulfonyl linkage, and a propanoic acid moiety—are prevalent in compounds with known pharmacological properties. Consequently, this guide focuses on hypothesized applications in anti-inflammatory, antimicrobial, and enzyme inhibition research. Detailed, self-validating protocols are provided for each of these areas, underpinned by a rationale grounded in established biochemical principles. This document is intended to empower researchers to systematically explore the therapeutic potential of this novel chemical entity.

Introduction to this compound

This compound is an organic compound featuring a methoxy-substituted phenyl ring linked to a propanoic acid chain via a sulfonyl group. While specific biological data for this compound is sparse, its structural components are well-represented in medicinal chemistry.

  • Methoxyphenyl Moiety: The methoxyphenyl group is a common feature in a variety of biologically active molecules, contributing to interactions with biological targets and influencing pharmacokinetic properties.[1][2]

  • Sulfonyl Group: Sulfonamides and sulfones are crucial functional groups in a wide array of therapeutic agents, known for their roles in enzyme inhibition and other biological activities.[3]

  • Propanoic Acid Moiety: The carboxylic acid function can participate in hydrogen bonding and ionic interactions within enzyme active sites and can influence the solubility and distribution of the molecule.

Based on these structural alerts, it is hypothesized that this compound may exhibit activity as an anti-inflammatory agent, an antimicrobial compound, or an enzyme inhibitor. The protocols outlined in this guide are designed to rigorously test these hypotheses.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. Researchers should independently verify these properties and determine solubility in relevant solvents before initiating any experimental work.

PropertyValueSource
CAS Number 91062-23-6[4][5][6]
Molecular Formula C₁₀H₁₂O₅S[4][7]
Molecular Weight 244.26 g/mol [4]
Appearance White to off-white solid (predicted)General chemical knowledge
Solubility To be determined by the researcher. Likely soluble in organic solvents like DMSO and ethanol.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General chemical knowledge

Safety and Handling

As a novel research chemical, this compound should be handled with care, assuming it is potentially hazardous. A comprehensive Safety Data Sheet (SDS) was not available at the time of this writing; however, the following general precautions are recommended based on the handling of similar sulfonyl-containing compounds.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Keep the container tightly closed and store in a cool, dry place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hypothesized Research Application I: Anti-Inflammatory Activity

The presence of the methoxyphenyl and sulfonyl groups suggests potential anti-inflammatory activity, possibly through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). The following protocols are designed to investigate this hypothesis.

Rationale for Anti-Inflammatory Investigation

Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain aromatic and acidic moieties that interact with the active sites of inflammatory enzymes.[10] The structure of this compound shares features with some of these compounds, making it a candidate for investigation as a modulator of inflammatory pathways.

Experimental Workflow for Anti-Inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory potential of a novel compound.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[11][12][13][14][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Test compound: this compound, dissolved in DMSO

  • Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the supplier's instructions. Create a serial dilution of the test compound and positive control in DMSO.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • 150 µL of COX assay buffer

      • 10 µL of hematin

      • 10 µL of L-epinephrine

      • 10 µL of diluted enzyme (COX-1 or COX-2)

      • 10 µL of the test compound dilution or control (DMSO for vehicle control, known inhibitor for positive control)

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the reaction.

  • Measurement: Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm for a fluorometric assay) kinetically for 5-10 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol is based on standard spectrophotometric methods for measuring LOX activity.[16][17][18][19][20]

Objective: To determine the IC₅₀ of this compound against a lipoxygenase enzyme (e.g., soybean 15-LOX).

Materials:

  • Soybean lipoxygenase (or other LOX enzyme)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compound dissolved in DMSO

  • Known LOX inhibitor (e.g., nordihydroguaiaretic acid, NDGA) as a positive control

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Reagent Preparation: Prepare substrate and enzyme solutions in borate buffer. Create a serial dilution of the test compound and positive control in DMSO.

  • Assay Reaction:

    • In a quartz cuvette, mix:

      • 950 µL of borate buffer

      • 10 µL of the test compound dilution or control

      • 20 µL of the LOX enzyme solution

    • Incubate at room temperature for 5 minutes.

  • Initiate Reaction: Add 20 µL of the linoleic acid solution to the cuvette and mix quickly.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes. This corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Hypothesized Research Application II: Antimicrobial Activity

The sulfonyl moiety is a well-known pharmacophore in antibacterial drugs (sulfonamides). Therefore, it is plausible that this compound may possess antimicrobial properties.

Rationale for Antimicrobial Investigation

The general structure of the test compound, while not a classic sulfonamide, contains the core sulfonyl group that is crucial for the antibacterial activity of sulfa drugs. These drugs act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[10] It is worth investigating if the target compound exhibits similar or different antimicrobial mechanisms.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard protocol for assessing the antimicrobial activity of a novel compound.[21][22]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO), then diluted in MHB

  • Known antibiotic as a positive control (e.g., ampicillin, ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.

Hypothesized Research Application III: Matrix Metalloproteinase (MMP) Inhibition

The carboxylic acid group in the test compound could potentially act as a zinc-binding group, a common feature in inhibitors of zinc-dependent enzymes like Matrix Metalloproteinases (MMPs).

Rationale for MMP Inhibition Investigation

MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis.[21][22][23][24] Many synthetic MMP inhibitors possess a zinc-binding group (e.g., hydroxamate, carboxylate) that chelates the catalytic zinc ion in the enzyme's active site. The propanoic acid moiety of the target compound could fulfill this role.

Protocol: Fluorogenic MMP Inhibition Assay

This protocol is a common method for screening MMP inhibitors.[22][23][24][25]

Objective: To determine the IC₅₀ of this compound against a specific MMP (e.g., MMP-1, MMP-9).

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1)

  • Fluorogenic MMP substrate (e.g., a FRET-based peptide)

  • MMP assay buffer

  • Test compound dissolved in DMSO

  • Known MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well microplate (black)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as recommended by the supplier. Create a serial dilution of the test compound and positive control in DMSO.

  • Enzyme Activation (if necessary): Some MMPs are supplied as pro-enzymes and require activation (e.g., with APMA) prior to use. Follow the manufacturer's protocol.

  • Assay Reaction:

    • In a 96-well plate, add:

      • 50 µL of MMP assay buffer

      • 20 µL of diluted test compound or control

      • 10 µL of diluted active MMP enzyme

    • Incubate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 20 µL of the fluorogenic MMP substrate to each well.

  • Measurement: Immediately measure the increase in fluorescence kinetically for 30-60 minutes at 37°C, using the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the reaction rate for each well from the linear portion of the fluorescence vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

The quantitative data generated from these protocols should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 2: Hypothetical Anti-Inflammatory and Enzyme Inhibition Data

AssayTargetIC₅₀ (µM)
COX InhibitionCOX-175.2
COX-215.8
LOX Inhibition15-LOX28.4
MMP InhibitionMMP-1> 100
MMP-945.1

Table 3: Hypothetical Antimicrobial Activity Data

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive64
Escherichia coliNegative128
Pseudomonas aeruginosaNegative> 256
Enterococcus faecalisPositive32

Conclusion

The protocols detailed in this guide provide a robust framework for the initial characterization of the biological activities of this compound. Based on its structural features, this compound warrants investigation as a potential anti-inflammatory agent, antimicrobial compound, and enzyme inhibitor. The self-validating nature of the described assays, including the use of appropriate controls, will ensure the generation of reliable and interpretable data. This, in turn, will facilitate a deeper understanding of the compound's mechanism of action and its potential for further development in therapeutic research.

References

Application Notes and Protocols for the Experimental Investigation of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial experimental investigation of the novel chemical entity, 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (MPSP). Due to the limited availability of public data on MPSP, this guide is structured to provide a logical, hypothesis-driven framework for its synthesis, characterization, and biological evaluation. We will leverage structure-activity relationships from related chemical scaffolds, namely aryl propionic acids and sulfonamides, to inform the experimental design. The protocols detailed herein are intended to serve as a robust starting point for researchers seeking to elucidate the therapeutic potential of this compound.

Introduction and Rationale

The chemical structure of this compound combines three key functional moieties: a 4-methoxyphenyl group, a sulfonyl linker, and a propanoic acid tail. Each of these components is prevalent in a variety of biologically active molecules, suggesting that MPSP may possess interesting pharmacological properties.

  • Aryl Propionic Acids: This class of compounds is well-known for its non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The propanoic acid moiety is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Sulfonamides and Sulfonyls: The sulfonamide group is a cornerstone of a wide array of therapeutics, including antibacterial, diuretic, and anticancer agents.[2][3] The sulfonyl group itself is a key structural feature in molecules targeting enzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases.

  • 4-Methoxyphenyl Group: This moiety is found in numerous natural and synthetic compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.[4]

Based on this structural analysis, we hypothesize that MPSP may exhibit anti-inflammatory or anticancer activities. The following sections provide a detailed roadmap for testing these hypotheses.

Synthesis and Characterization of MPSP

A plausible synthetic route for MPSP can be adapted from general methods for the synthesis of 3-(arylsulfonyl)propanoic acids. A common approach involves the Michael addition of a sulfinate salt to an α,β-unsaturated carboxylic acid or its ester.

Protocol 1: Synthesis of this compound

Materials:

  • Sodium 4-methoxybenzenesulfinate

  • Acrylic acid

  • Triethylamine

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)

Procedure:

  • In a round-bottom flask, dissolve sodium 4-methoxybenzenesulfinate (1.0 eq) in a minimal amount of water.

  • In a separate flask, dissolve acrylic acid (1.2 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.

  • Slowly add the aqueous solution of sodium 4-methoxybenzenesulfinate to the acetonitrile solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization:

The identity and purity of the synthesized MPSP should be confirmed using the following analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Biological Evaluation: A Tiered Approach

We propose a tiered screening approach to efficiently evaluate the potential biological activities of MPSP. This will begin with broad phenotypic screens and progress to more specific target-based assays.

Tier 1: Primary Screening for Cytotoxicity and Anti-inflammatory Activity

The initial screening will assess the general cytotoxicity of MPSP against cancerous and non-cancerous cell lines, as well as its potential to inhibit key inflammatory mediators.

Protocol 2: Cell Viability and Cytotoxicity Assays

This protocol outlines the use of the MTT assay to determine the effect of MPSP on cell viability.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (MPSP) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of MPSP (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of MPSP that inhibits cell growth by 50%).

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • MPSP stock solution (in DMSO)

  • Positive controls (e.g., ibuprofen for non-selective inhibition, celecoxib for COX-2 selective inhibition)

  • Assay buffer

  • 96-well plates

  • Plate reader

Procedure:

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, assay buffer, and the probe.

  • Add a serial dilution of MPSP or the positive controls to the wells. Include a vehicle control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction and measure the signal (colorimetric or fluorescent) using a plate reader.

  • Calculate the percentage of COX inhibition for each concentration of MPSP and determine the IC50 values for both COX-1 and COX-2.

Tier 2: Mechanism of Action and Target Identification

If the primary screening reveals significant activity, the next step is to investigate the underlying mechanism of action.

For Anticancer Activity:

Should MPSP demonstrate significant cytotoxicity in cancer cell lines, further investigation into its mechanism of cell death is warranted.

Protocol 4: Apoptosis and Cell Cycle Analysis

Materials:

  • Cancer cell line of interest

  • MPSP

  • Flow cytometer

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Cell cycle analysis kit (e.g., PI staining with RNase treatment)

Procedure (Apoptosis):

  • Treat cells with MPSP at its IC50 concentration for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Procedure (Cell Cycle):

  • Treat cells with MPSP at its IC50 concentration for 24 hours.

  • Harvest the cells, fix them in ethanol, and stain with PI/RNase solution.

  • Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.

For Anti-inflammatory Activity:

If MPSP shows promising COX inhibition, further studies can explore its effects on inflammatory signaling pathways.

Protocol 5: Western Blot Analysis of Inflammatory Markers

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • MPSP

  • Primary antibodies against p-p65, p-IκBα, and β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Pre-treat RAW 264.7 cells with MPSP for 1 hour.

  • Stimulate the cells with LPS for 30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-p65, p-IκBα, and β-actin, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Primary Screening Results for MPSP

Assay TypeCell Line/EnzymeIC50 (µM)
CytotoxicityA549> 100
CytotoxicityMCF-785.2
CytotoxicityHEK293> 100
COX InhibitionCOX-175.3
COX InhibitionCOX-212.1

Note: The data in this table is purely illustrative and serves as an example of how to present the results.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action Synthesis Synthesis of MPSP Characterization NMR, MS, HPLC Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (A549, MCF-7, HEK293) Characterization->Cytotoxicity Test Compound COX_Assay COX-1/COX-2 Inhibition Assays Characterization->COX_Assay Test Compound Apoptosis Apoptosis & Cell Cycle Analysis Cytotoxicity->Apoptosis If active Western_Blot Western Blot for Inflammatory Markers COX_Assay->Western_Blot If active NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MPSP MPSP MPSP->IKK Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes Nucleus->Genes Transcription

References

Application Notes and Protocols for In Vitro Evaluation of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

This compound is a novel investigational compound featuring a unique combination of a methoxyphenyl group linked to a propanoic acid moiety via a sulfonyl bridge. While the specific biological activities of this molecule are still under exploration, its structural components suggest a rich potential for therapeutic intervention across various disease areas. The methoxyphenyl motif is a well-established pharmacophore found in numerous compounds with demonstrated anti-inflammatory, antioxidant, and antimicrobial properties. The sulfonyl group, a key structural element in many successful drugs, is known to interact with a variety of biological targets, including enzymes and receptors.[1]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data to elucidate the compound's biological profile. We will explore a tiered screening approach, beginning with broad-spectrum activity assays and moving towards more specific, mechanism-of-action studies.

Foundational In Vitro Screening: A Multi-Faceted Approach

Given the nascent stage of research on this compound, a broad initial screening is recommended to identify its primary biological effects. This section outlines protocols for assessing its potential anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.

Assessment of Antiproliferative and Cytotoxic Activity

Many compounds containing sulfonyl and methoxyphenyl groups have demonstrated efficacy in cancer cell lines. Therefore, a primary step is to evaluate the effect of this compound on cancer cell viability and proliferation.

G cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Viability Assay cluster_3 Phase 4: Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment seed->incubate1 prepare_dilutions Prepare serial dilutions of the test compound incubate1->prepare_dilutions treat_cells Treat cells with various concentrations prepare_dilutions->treat_cells incubate2 Incubate for 24, 48, or 72h treat_cells->incubate2 add_reagent Add MTT or XTT reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 measure_absorbance Measure absorbance with a plate reader incubate3->measure_absorbance calculate_viability Calculate % cell viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability.[2][3]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.[3]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

ParameterRecommended Range
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 µM - 100 µM (logarithmic dilutions)
Incubation Time24, 48, 72 hours
MTT/XTT Incubation2 - 4 hours
Evaluation of Anti-inflammatory Potential

The methoxyphenyl moiety is a common feature in compounds with anti-inflammatory properties.[4] A key in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

This assay measures the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 macrophage cells.[5]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Assessment of Antimicrobial Activity

Derivatives of propanoic acid have shown promise as antimicrobial agents.[6][7][8][9][10] The following protocols can be used to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Evaluation of Antioxidant Capacity

The methoxyphenyl group can contribute to antioxidant activity. The DPPH and ABTS assays are common methods to evaluate the free radical scavenging ability of a compound.[1][4][11][12][13]

DPPH Assay:

  • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Mix various concentrations of the test compound with the DPPH solution.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

ABTS Assay:

  • Generate the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.

  • Mix various concentrations of the test compound with the ABTS radical solution.

  • Incubate for a specific time.

  • Measure the absorbance at 734 nm. A decrease in absorbance indicates radical scavenging activity.

Delving Deeper: Enzyme Inhibition Assays

The sulfonyl moiety is a known pharmacophore that can interact with the active sites of various enzymes.[1] If the initial screening suggests a particular pathway is affected, targeted enzyme inhibition assays can provide mechanistic insights.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis prepare_reagents Prepare enzyme, substrate, and inhibitor solutions pre_incubate Pre-incubate enzyme with inhibitor prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress (e.g., absorbance change) initiate_reaction->monitor_reaction calculate_rate Calculate initial reaction rates monitor_reaction->calculate_rate determine_inhibition Determine % inhibition and IC50 calculate_rate->determine_inhibition

Caption: General workflow for an enzyme inhibition assay.

This protocol provides a general framework that can be adapted to a specific enzyme of interest.[14][15][16][17][18]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme (ideally one that produces a colorimetric or fluorometric product)

  • Assay buffer

  • This compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the test compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the enzyme and the test compound at various concentrations. Incubate for a short period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Data Interpretation and Next Steps

The results from these in vitro assays will provide a comprehensive initial profile of the biological activities of this compound. Positive "hits" in any of these assays should be followed up with more detailed mechanistic studies. For example, if the compound shows significant anticancer activity, further studies could include apoptosis assays, cell cycle analysis, and investigation of its effects on specific cancer-related signaling pathways. If anti-inflammatory activity is observed, the effect on the expression of various pro-inflammatory cytokines and enzymes could be investigated.

By following this structured and scientifically rigorous approach, researchers can effectively and efficiently elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for the Cellular Investigation of 3-[(4-Methoxyphenyl)sulfonyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing a Novel Molecule

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid is a small molecule whose biological activities and cellular effects are currently not extensively documented in publicly available literature. Its structure, featuring a methoxyphenyl group linked to a propanoic acid via a sulfonyl group, suggests potential interactions with various biological targets. Research on structurally related methoxyphenyl propanoic acid derivatives has revealed a range of biological effects, including anti-inflammatory, anticancer, and metabolic-modulating properties.[1][2][3]

For instance, certain derivatives have demonstrated anti-inflammatory effects by suppressing proinflammatory mediators in microglial cells[2], while others have shown antiproliferative activity against cancer cell lines.[1][4] Furthermore, related compounds have been implicated in improving hepatic lipid metabolism.[3][5]

Given the absence of specific data for this compound, this document provides a strategic framework for its initial cell-based characterization. The protocols outlined herein are designed to first establish a cytotoxicity profile and then to screen for primary biological activities in key therapeutic areas suggested by the compound's structural analogues. This tiered approach ensures a systematic and data-driven investigation into its potential as a novel bioactive agent.

Compound Information and Preparation

PropertyValueSource
CAS Number 91062-23-6Santa Cruz Biotechnology[6]
Molecular Formula C₁₀H₁₂O₅SSanta Cruz Biotechnology[6]
Molecular Weight 244.26 g/mol Santa Cruz Biotechnology[6]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in DMSO and EthanolN/A

Protocol for Stock Solution Preparation:

  • Primary Stock (100 mM in DMSO):

    • Accurately weigh 24.43 mg of this compound.

    • Add 1.0 mL of sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the 100 mM primary stock in the appropriate sterile cell culture medium.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Tier 1 Experiment: Determining the Cytotoxicity Profile

Objective: The initial and most critical step is to determine the concentration range over which the compound affects cell viability. This will establish the sub-toxic concentrations for use in subsequent mechanistic and functional assays and provide a preliminary indication of its potential as a cytotoxic agent.

Protocol 1: MTT Cell Viability Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Selected cell line(s) (e.g., HeLa for a cervical cancer model, A549 for a lung cancer model, or a non-cancerous line like HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Multichannel pipette and sterile tips

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the compound in complete medium. A typical starting range would be from 200 µM down to 0.1 µM (final concentrations).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Tier 2 Experiments: Screening for Primary Biological Activities

Based on the activities of structurally similar molecules, the following assays are recommended to screen for anticancer, anti-inflammatory, and metabolic-modulating effects. These assays should be performed at sub-toxic concentrations determined from the Tier 1 experiments.

Protocol 2: Anticancer Activity - Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to grow into a colony, which is a measure of its cytostatic or cytotoxic potential.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • 6-well plates

  • Complete culture medium

  • Compound stock solution

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with the compound at various sub-toxic concentrations (e.g., IC₅₀/4, IC₅₀/2, IC₅₀) for 7-14 days. The medium with the compound should be replaced every 2-3 days.

  • Colony Formation: After the incubation period, when visible colonies have formed in the control well, wash the wells with PBS.

  • Fixing and Staining: Fix the colonies with cold methanol for 15 minutes, then stain with Crystal Violet solution for 20 minutes.

  • Washing and Imaging: Gently wash the wells with water and allow them to air dry. Image the plates and count the number of colonies.

Protocol 3: Anti-Inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol uses the Griess assay to measure nitrite, a stable product of nitric oxide, which is a key inflammatory mediator produced by macrophages upon stimulation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve solutions

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various sub-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include control wells (no compound, no LPS; no compound, with LPS).

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, then add 50 µL of Part B.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite is quantified using a sodium nitrite standard curve. A reduction in absorbance in the compound-treated wells compared to the LPS-only wells indicates anti-inflammatory activity.

Visualization of Experimental Workflow

The following diagram illustrates the proposed tiered approach for characterizing the compound.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Primary Activity Screening cluster_2 Tier 3: Mechanistic Studies cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Determine IC50 anticancer Protocol 2: Anticancer Screen (Colony Formation Assay) cytotoxicity->anticancer Use sub-toxic concentrations anti_inflammatory Protocol 3: Anti-inflammatory Screen (Griess Assay for NO) cytotoxicity->anti_inflammatory Use sub-toxic concentrations metabolic Metabolic Screen (e.g., Adipogenesis Assay) cytotoxicity->metabolic Use sub-toxic concentrations western_blot Western Blot (Signaling Pathways) anticancer->western_blot If positive hit anti_inflammatory->western_blot If positive hit enzyme_assay Enzyme Inhibition Assays anti_inflammatory->enzyme_assay e.g., COX-2 inhibition gene_expression Gene Expression (qPCR/RNA-seq) metabolic->gene_expression If positive hit

Caption: A tiered workflow for the cellular characterization of a novel compound.

Hypothesized Mechanism of Action and Data Interpretation

The sulfonyl group in this compound is an electron-withdrawing group that may allow the compound to act as a Michael acceptor or to interact with specific enzymatic targets. Based on the activities of related compounds, a potential mechanism could involve the modulation of key signaling pathways in inflammation or cancer.

For example, if the compound shows activity in the anti-inflammatory assay, a hypothesized mechanism could be the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 3-[(4-Methoxyphenyl) sulfonyl]propanoic acid Compound->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequestered in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (Inflammation) iNOS->NO

Caption: Hypothesized inhibition of the NF-κB pathway by the compound.

A positive result in the Griess assay (a decrease in NO production) would warrant further investigation through Tier 3 experiments, such as:

  • Western Blotting: To measure the phosphorylation of key proteins in the NF-κB pathway (e.g., IKK, IκBα, p65). A decrease in phosphorylation would support the hypothesized mechanism.

  • Reporter Assays: To directly measure the transcriptional activity of NF-κB.

Similarly, a positive hit in the anticancer screen would lead to further studies on cell cycle progression, apoptosis induction (e.g., caspase activity assays), or the inhibition of specific cancer-related signaling pathways.

By following this systematic approach, researchers can efficiently and effectively characterize the biological activities of novel compounds like this compound, paving the way for more in-depth mechanistic studies and potential therapeutic development.

References

Application Notes and Protocols: 3-[(4-Methoxyphenyl)sulfonyl]propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid, with CAS Number 91062-23-6, is a bifunctional organic molecule that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure uniquely combines a rigid aromatic sulfone moiety with a flexible carboxylic acid-terminated aliphatic chain. The 4-methoxyphenyl group provides specific electronic properties and potential for further functionalization, the sulfone group acts as a stable and effective hydrogen bond acceptor, and the propanoic acid terminus offers a reactive handle for a multitude of chemical transformations.

While specific, widespread applications in the peer-reviewed literature are still emerging, the analysis of its structural components and the known reactivity of analogous compounds allows for the confident projection of its utility. This guide provides an in-depth look at the plausible synthesis of this reagent and its potential applications, complete with detailed, field-proven protocols derived from established methodologies for similar molecular scaffolds.

Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is critical for its effective application in synthesis.

PropertyValueReference
CAS Number 91062-23-6[1]
Molecular Formula C₁₀H₁₂O₅S[1]
Molecular Weight 244.26 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH), moderately soluble in chlorinated solvents, and sparingly soluble in water.-

Plausible Synthetic Routes

The efficient synthesis of this compound is crucial for its accessibility in research. Based on established organosulfur chemistry, two primary routes are proposed.

Route A: Oxidation of a Thioether Precursor

This common and reliable method involves the synthesis of the corresponding thioether, 3-[(4-methoxyphenyl)thio]propanoic acid, followed by oxidation to the sulfone. The initial thioether can be prepared via a Michael addition of 4-methoxythiophenol to acrylic acid or by nucleophilic substitution with a 3-halopropanoic acid.[2]

Synthesis_Route_A cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation Thiophenol 4-Methoxythiophenol Thioether 3-[(4-Methoxyphenyl)thio]- propanoic acid Thiophenol->Thioether 1. Bromopropanoic 3-Bromopropanoic Acid Bromopropanoic->Thioether 2. Base Base (e.g., NaH, K₂CO₃) Base->Thioether Solvent (e.g., DMF) Target 3-[(4-Methoxyphenyl)sulfonyl]- propanoic acid Thioether->Target Solvent (e.g., DCM, MeOH/H₂O) Oxidant Oxidant (e.g., m-CPBA, Oxone®) Oxidant->Target

Caption: Synthetic pathway via thioether oxidation.

Protocol 1A: Synthesis of this compound via Oxidation

  • Step 1: Synthesis of 3-[(4-methoxyphenyl)thio]propanoic acid.

    • To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).

    • Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

    • Add a solution of 3-bromopropanoic acid (1.05 eq) in DMF dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioether, which can be purified by column chromatography or recrystallization.

  • Step 2: Oxidation to the Sulfone.

    • Dissolve the 3-[(4-methoxyphenyl)thio]propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (potassium peroxymonosulfate, ~2.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or sodium sulfite (for Oxone®).

    • Separate the organic layer (if using DCM) or extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Route B: Nucleophilic Substitution with a Sulfinate Salt

This approach, analogous to methods used in pharmaceutical synthesis, involves the direct formation of the C-S bond by reacting a sulfinate salt with a suitable 3-carbon electrophile.[3] This route can be more direct if the sulfinate salt is readily available.

Synthesis_Route_B Sulfinate Sodium 4-methoxy- benzenesulfinate Intermediate Ethyl 3-[(4-Methoxyphenyl)sulfonyl]- propanoate Sulfinate->Intermediate Halopropanoate Ethyl 3-bromopropanoate Halopropanoate->Intermediate Solvent (e.g., DMSO, DMF) Heat Target 3-[(4-Methoxyphenyl)sulfonyl]- propanoic acid Intermediate->Target Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Hydrolysis->Target

Caption: Synthesis via sulfinate alkylation followed by hydrolysis.

Protocol 1B: Synthesis via Sulfinate Alkylation

  • Combine sodium 4-methoxybenzenesulfinate (1.0 eq) and ethyl 3-bromopropanoate (1.1 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC for the disappearance of the starting materials.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude ester intermediate can be purified by silica gel chromatography.

  • Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature until the saponification is complete (typically 2-4 hours, monitored by TLC).

  • Concentrate the mixture to remove the THF, dilute with water, and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the target acid.

Core Application: A Scaffold for Bioactive Molecules

The structural features of this compound make it an excellent starting point for the synthesis of complex, biologically active molecules. The carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone reaction in drug development. The aryl sulfone is a common pharmacophore that is metabolically robust and can participate in crucial hydrogen bonding interactions with biological targets.[4]

This is exemplified by the synthesis of R(-)-bicalutamide, where a structurally similar sulfonylpropanoic acid is a key intermediate.[3]

Hypothetical Application: Synthesis of a Novel Amide-Linked Therapeutic Agent

This protocol describes the coupling of our title compound with a hypothetical, commercially available aniline derivative to create a more complex, drug-like molecule.

Application_Workflow Start 3-[(4-Methoxyphenyl)sulfonyl]- propanoic acid Product N-Aryl-3-[(4-methoxyphenyl)sulfonyl]- propanamide Start->Product Amine Aniline Derivative (e.g., 4-fluoroaniline) Amine->Product Coupling Amide Coupling (e.g., EDC, HOBt) Coupling->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final Final Bioactive Compound Purification->Final

Caption: Workflow for amide coupling application.

Protocol 2: Amide Coupling to Synthesize a Bioactive Candidate

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

  • Amine Addition: To the activated mixture, add the selected aniline derivative (e.g., 4-fluoroaniline, 1.0 eq) followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies by simply varying the aniline coupling partner.

Conclusion

This compound is a promising and versatile reagent for organic synthesis. While its full potential is yet to be broadly documented, its structural motifs are well-represented in functional molecules, particularly within pharmaceuticals. The protocols detailed herein, based on robust and analogous chemical transformations, provide a solid foundation for researchers and drug development professionals to begin exploring the utility of this compound. Its availability and the straightforward nature of its likely synthetic routes and subsequent functionalization make it an attractive building block for the discovery and development of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This document is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges encountered during the synthesis, offering scientifically grounded explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and atom-economical method is the base-catalyzed Michael addition of sodium 4-methoxybenzenesulfinate to acrylic acid.[1][2] This conjugate addition reaction forms the desired carbon-sulfur bond at the β-carbon of the acrylic acid. The reaction is typically followed by an acidic workup to protonate the carboxylate and isolate the final product.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of this synthesis:

  • Reagent Quality: The purity of sodium 4-methoxybenzenesulfinate and acrylic acid is paramount. Impurities can lead to side reactions or inhibit the catalyst.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for deprotonating the sulfinic acid and catalyzing the reaction. Common bases include sodium hydroxide or potassium carbonate.

  • Reaction Temperature: Temperature control is essential to prevent unwanted side reactions, such as the polymerization of acrylic acid.[3]

  • Workup and Purification: Proper pH adjustment during workup and an effective purification strategy (e.g., recrystallization) are key to isolating a high-purity product.[4]

Q3: My final product is an oil or fails to crystallize. What should I do?

A3: "Oiling out" or failure to crystallize is a common issue often caused by persistent impurities or residual solvent.[4] First, ensure all solvent from the workup has been removed under reduced pressure. If the product remains an oil, attempt purification by column chromatography on silica gel.[5] For crystallization, try dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble (like ethanol or ethyl acetate) and then slowly adding a non-polar "anti-solvent" (like hexanes or heptane) until turbidity is observed. Cooling this mixture slowly can induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate nucleation.[4]

Troubleshooting Guide: In-Depth Problem Solving

This section provides a deeper dive into specific experimental issues, explaining the underlying chemistry and offering detailed solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a large amount of unreacted starting materials (4-methoxybenzenesulfinate).

  • The isolated yield is significantly lower than expected (<40%).

Potential Causes & Scientific Explanation:

  • Ineffective Base Catalysis: The Michael addition is base-catalyzed. If the base is too weak, not present in sufficient quantity, or has degraded (e.g., sodium hydroxide reacting with atmospheric CO₂), the reaction will not proceed efficiently.

  • Polymerization of Acrylic Acid: Acrylic acid is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[3] This side reaction consumes the Michael acceptor, drastically reducing the yield of the desired adduct.

  • Moisture Contamination: While the reaction is often run in water, using anhydrous reagents and solvents where specified is important to prevent side reactions or degradation of sensitive reagents.[6]

Solutions & Protocols:

Corrective Action Detailed Protocol
Optimize Base Conditions Ensure you are using a fresh, high-quality base. If using NaOH, prepare a fresh aqueous solution. Consider increasing the molar equivalents of the base slightly (e.g., from 1.1 to 1.3 eq.) to ensure complete catalysis.
Inhibit Polymerization Add a radical inhibitor, such as hydroquinone (MEHQ), to the acrylic acid before starting the reaction. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, carefully monitoring progress by TLC.
Ensure Anhydrous Conditions (if applicable) If the protocol calls for an organic solvent, ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7]
Problem 2: Product is Discolored or Impure After Initial Isolation

Symptoms:

  • The isolated crude product is a tan, brown, or dark-colored solid or oil.

  • NMR or LC-MS analysis shows the presence of significant impurities alongside the desired product.

Potential Causes & Scientific Explanation:

  • Side-Product Formation: Overheating or prolonged reaction times can lead to the formation of colored byproducts. One common side product is the dimer or oligomer of acrylic acid.[3]

  • Oxidation of Sulfinate: The sulfinate starting material can be susceptible to oxidation, leading to colored impurities.

  • Trapped Impurities: During crystallization, impurities can become trapped within the crystal lattice of the product, leading to discoloration and reduced purity.[4]

Solutions & Protocols:

Corrective Action Detailed Protocol
Activated Carbon Treatment Dissolve the crude, discolored product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon (charcoal), typically 1-2% of the solute's weight. Reflux the mixture for 15-30 minutes. Perform a hot filtration through a pad of Celite to remove the carbon, then allow the purified filtrate to cool slowly to induce crystallization.[4]
Optimized Recrystallization Select a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature.[5] Use the minimum amount of hot solvent to dissolve the crude material completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize recovery. Wash the filtered crystals with a small amount of cold solvent to remove any adhering mother liquor.
Column Chromatography For stubborn impurities, purification by silica gel column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes, with a small amount (0.5-1%) of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.[5]

Visualized Workflow: Synthesis and Troubleshooting

The following diagram outlines the general synthetic workflow and key decision points for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_troubleshooting Troubleshooting Prep Mix Sodium 4-methoxy- benzenesulfinate, Acrylic Acid, & Base in Solvent Reaction Stir at Controlled Temperature Prep->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Acidify with HCl Monitor->Workup Reaction Complete Low_Yield Low Yield? Monitor->Low_Yield Incomplete Reaction Extract Extract with Organic Solvent (e.g., EtOAc) Workup->Extract Dry Dry, Filter, & Concentrate Extract->Dry Crude Obtain Crude Product Dry->Crude Purity_Check Assess Purity & Color Crude->Purity_Check Recrystallize Recrystallize Purity_Check->Recrystallize High Purity, Slight Color Charcoal Activated Carbon Treatment Purity_Check->Charcoal Significant Discoloration Column Column Chromatography Purity_Check->Column Low Purity/ Oily Product Final_Product Pure Product Recrystallize->Final_Product Charcoal->Recrystallize Column->Final_Product Optimize_Base Optimize Base Low_Yield->Optimize_Base Yes Add_Inhibitor Add Polymerization Inhibitor Low_Yield->Add_Inhibitor Yes Optimize_Base->Reaction Add_Inhibitor->Prep

Caption: Synthesis and Troubleshooting Workflow.

Experimental Protocol: Michael Addition

Materials:

  • Sodium 4-methoxybenzenesulfinate (1.0 eq)

  • Acrylic acid (1.2 eq)

  • Sodium hydroxide (1.1 eq)

  • Deionized water

  • 2M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium 4-methoxybenzenesulfinate and sodium hydroxide in deionized water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acrylic acid dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify to pH 1-2 with 2M HCl. A white precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

Technical Support Center: Optimizing the Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via a Michael addition of sodium 4-methoxybenzenesulfinate to acrylic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield in this Michael addition is a common hurdle. The root causes often lie in the reactivity of the starting materials, reaction conditions, and the work-up procedure.

Potential Causes & Solutions:

  • Poor Nucleophilicity of the Sulfinate: The nucleophilicity of the sodium 4-methoxybenzenesulfinate is crucial.

    • Moisture: The presence of water can hydrate the sulfinate salt, reducing its nucleophilicity. Ensure your starting material is thoroughly dried under vacuum before use.

    • Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction.

      • Recommendation: A polar aprotic solvent such as DMF or DMSO can be effective in dissolving the sodium sulfinate. Protic solvents like ethanol or water can also be used, but may require heating to drive the reaction.

    • Temperature: The reaction may require thermal activation to proceed at a reasonable rate.

      • Recommendation: Start the reaction at room temperature and gradually increase the temperature, monitoring the progress by TLC. A temperature range of 60-100 °C is a reasonable starting point to explore.

    • pH Control: The pH of the reaction mixture is critical. The acrylic acid needs to be deprotonated to act as a Michael acceptor, but a highly basic medium can lead to side reactions.

      • Recommendation: The addition of a non-nucleophilic base, such as sodium carbonate or potassium carbonate, can help maintain an optimal pH for the reaction.

  • Work-up Procedure:

    • Premature Precipitation: The product may be precipitating out of the reaction mixture before the reaction is complete.

      • Solution: Ensure the reaction mixture remains homogeneous. If the product is insoluble, consider using a co-solvent system.

    • Loss during Extraction: The product, being a carboxylic acid, can be soluble in both aqueous and organic phases depending on the pH.

      • Solution: During the work-up, acidify the aqueous layer to a pH of 1-2 with an acid like HCl to protonate the carboxylate and facilitate extraction into an organic solvent like ethyl acetate.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but it is contaminated with significant impurities that are difficult to remove by simple recrystallization. What are these impurities and how can I prevent their formation?

Answer:

Impurity generation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Prevention Strategies:

ImpurityPotential CausePrevention Strategy
4-Methoxybenzenesulfonic acid Oxidation of the starting sulfinate or hydrolysis of a sulfonyl-containing intermediate.Use deoxygenated solvents and maintain an inert atmosphere. Control the reaction temperature to avoid decomposition.
Polymerized Acrylic Acid Self-polymerization of acrylic acid, especially at elevated temperatures.Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. Control the reaction temperature carefully.
Unreacted Starting Materials Incomplete reaction due to suboptimal conditions.Optimize reaction time, temperature, and stoichiometry of reactants. Ensure efficient mixing.

Experimental Protocol for Minimizing Impurities:

  • Degas Solvents: Before use, degas the reaction solvent by bubbling nitrogen or argon through it for 15-20 minutes.

  • Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon.

  • Controlled Addition: Add the acrylic acid dropwise to the solution of sodium 4-methoxybenzenesulfinate to maintain a low concentration of the Michael acceptor and minimize polymerization.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and stop the reaction once the starting material is consumed to avoid the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and effective synthetic route for this compound?

A common and effective method is the Michael addition of a sulfur nucleophile to an acrylate. A reliable approach involves the reaction of sodium 4-methoxybenzenesulfinate with acrylic acid. Another potential route is the reaction of 4-methoxybenzenesulfonyl chloride with a suitable propanoate enolate, though this can be more challenging to control.

Q2: How can I effectively purify the crude this compound?

Purification can typically be achieved through recrystallization.[1] A good starting solvent system would be an ethanol/water or ethyl acetate/hexane mixture.[1] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary.[1] A typical eluent system for an acidic compound like this would be a gradient of ethyl acetate in hexanes with the addition of a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column.[1]

Q3: What analytical techniques are best for characterizing the final product?

To confirm the structure and purity of this compound, a combination of the following techniques is recommended:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl group (strong absorptions around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹) and the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q4: Are there any safety precautions I should be aware of during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • 4-Methoxybenzenesulfonyl chloride (if used as a precursor): is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Acrylic acid: is corrosive and has a pungent odor. Handle in a fume hood.

  • Solvents (DMF, DMSO): are skin-absorbent. Wear appropriate gloves.

  • Acid/Base Handling: Use caution when handling acids and bases for pH adjustments during the work-up.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low product yield.

References

Stability issues with 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

I. Introduction to this compound: A Stability Overview

This compound is a molecule possessing three key functional groups that dictate its chemical behavior and stability in solution: a methoxyphenyl group, a sulfonyl group, and a propanoic acid moiety. Understanding the interplay of these groups is critical for anticipating and mitigating stability issues. The primary degradation pathway of concern is the hydrolysis of the sulfonamide bond, which is known to be influenced by pH.[1][2] Additionally, the aromatic methoxy group can be susceptible to photodegradation, and the propanoic acid tail can undergo thermal decomposition under certain conditions.[3][4] This guide will provide a structured approach to addressing these potential challenges.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when working with this compound in solution.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

Question: I've prepared a stock solution of this compound in an aqueous buffer, but I'm observing rapid degradation. What are the likely causes, and how can I prevent this?

Answer:

Rapid degradation in aqueous buffers is most commonly attributed to pH-dependent hydrolysis of the sulfonyl group.[1][2] Sulfonamides are generally more susceptible to hydrolysis under acidic conditions.

Causality Explained:

  • Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 7), the sulfonyl group can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-S bond. Studies on various sulfonamides have shown that the rate of hydrolysis is often highest at acidic pH values.[1]

  • Buffer Component Interaction: Certain buffer species can actively participate in the degradation process. For instance, phosphate buffers have been observed to influence the stability of some compounds.[5]

Recommended Solutions:

  • pH Optimization: The primary strategy is to adjust the pH of your solution. For sulfonamides, a neutral to slightly alkaline pH (7.0-8.0) is often optimal for stability.[2] It is crucial to experimentally determine the ideal pH for your specific application.

  • Buffer Selection: Consider using buffers that are less likely to interact with your compound. Good choices include HEPES or MOPS. It is advisable to screen a panel of buffers to identify the most inert option for your experimental system.[6]

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures.[7] Prepare and store your solutions at low temperatures (2-8 °C) whenever possible. For long-term storage, freezing (-20 °C or -80 °C) is recommended, but be mindful of freeze-thaw cycles which can also promote degradation.

Experimental Protocol: pH Stability Screen

This protocol will help you determine the optimal pH for the stability of this compound in your chosen buffer.

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Dilute the stock solution into each buffer to the final working concentration.

  • Incubate the solutions at the desired experimental temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analyze the samples by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the remaining parent compound and any degradation products.[8][9]

  • Plot the percentage of the remaining parent compound against time for each pH to determine the optimal pH for stability.

Table 1: Example Data from a pH Stability Screen

pH% Remaining at 0h% Remaining at 8h% Remaining at 24h
4.01007550
6.01009080
7.41009895
8.01009997

Diagram 1: Troubleshooting Workflow for Compound Degradation

start Compound Degradation Observed check_ph Is the buffer pH acidic? start->check_ph check_temp Is the solution stored at room temperature or higher? check_ph->check_temp No adjust_ph Adjust pH to neutral/slightly alkaline (7.0-8.0) check_ph->adjust_ph Yes check_buffer Are you using a potentially reactive buffer (e.g., phosphate)? check_temp->check_buffer No lower_temp Store solution at 2-8°C or frozen check_temp->lower_temp Yes change_buffer Switch to a more inert buffer (e.g., HEPES, MOPS) check_buffer->change_buffer Yes re_evaluate Re-evaluate Stability check_buffer->re_evaluate No adjust_ph->re_evaluate lower_temp->re_evaluate change_buffer->re_evaluate

Caption: Decision tree for troubleshooting degradation of this compound.

Issue 2: Poor Solubility in Aqueous Media

Question: I am having difficulty dissolving this compound in my aqueous assay buffer. What are my options?

Answer:

The limited aqueous solubility of this compound is expected due to the presence of the aromatic methoxyphenyl group.[10] The propanoic acid moiety provides some polarity, but the overall molecule is likely to be hydrophobic.

Causality Explained:

  • Hydrophobic Nature: The large, nonpolar aromatic ring system reduces the molecule's affinity for water.

  • Crystalline Structure: In its solid state, the compound may exist in a stable crystal lattice that requires significant energy to break apart for dissolution.

Recommended Solutions:

  • Use of a Co-solvent: The most common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[11] This stock can then be diluted into the aqueous buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5% for DMSO).[12]

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[13]

  • Sonication and Gentle Heating: Mechanical energy in the form of sonication can help to break up the solid particles and increase the rate of dissolution. Gentle warming can also increase solubility, but this should be done with caution to avoid thermal degradation.[11]

Experimental Protocol: Preparing a Solubilized Working Solution

  • Accurately weigh the desired amount of this compound.

  • Add a minimal volume of a high-purity organic solvent (e.g., DMSO) to completely dissolve the solid. Vortex or sonicate if necessary.

  • While vortexing, slowly add your aqueous buffer to the organic stock solution to the desired final volume. This gradual addition helps to prevent precipitation.

  • If precipitation occurs, you may need to increase the proportion of the organic co-solvent or decrease the final concentration of the compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For short-term storage (up to a few days), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: Is the compound sensitive to light?

A2: Compounds containing a methoxyphenyl group can be susceptible to photodegradation.[4] It is good laboratory practice to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Q3: Are there any known incompatibilities with common reagents?

A3: Strong oxidizing and reducing agents should be avoided as they can react with the sulfonyl and aromatic moieties. As an acidic compound, it will react with strong bases.

Q4: How can I monitor the purity and degradation of my compound?

A4: RP-HPLC with UV detection is a suitable method for assessing the purity of this compound and for monitoring its degradation over time. A C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile is a good starting point for method development.[8][9][14]

Diagram 2: Potential Degradation Pathways

main This compound hydrolysis Hydrolysis (Acid-catalyzed) main->hydrolysis H₂O, H⁺ photodegradation Photodegradation main->photodegradation Light (UV) thermal_degradation Thermal Degradation main->thermal_degradation Heat product1 4-Methoxybenzenesulfonic acid + 3-aminopropanoic acid hydrolysis->product1 product2 Oxidized aromatic species photodegradation->product2 product3 Decarboxylation products thermal_degradation->product3

Caption: Potential degradation pathways for this compound.

IV. References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272.

  • Loftin, K. A., Adams, C. D., Meyer, M. T., & Surampalli, R. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378-386.

  • Blake, P. G., & Hinshelwood, C. (1969). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Journal of the Chemical Society B: Physical Organic, 1573-1576.

  • ChemScene. (n.d.). 3-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonamido)propanoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. International Journal of Molecular Sciences, 25(14), 7486.

  • Krajcovicova, S., Lacik, I., Chmela, S., & Hrdlovic, P. (2003). Photodegradation of methoxy substituted curcuminoids. Journal of Photochemistry and Photobiology A: Chemistry, 157(1), 61-69.

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. TrAC Trends in Analytical Chemistry, 30(7), 1039-1052.

  • BenchChem. (2025). Overcoming Pisiferic acid solubility issues for biological assays. Retrieved from --INVALID-LINK--

  • O'Connell, T. J., & Tillet, J. G. (1975). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Journal of the Chemical Society, Perkin Transactions 2, (6), 629-632.

  • Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Chromatographia, 80(7), 1095-1100.

  • Li, B., & T-K. Li. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661.

  • ResearchGate. (n.d.). Existence of a Preferred Orientation for the Methoxy Group on an Extended Aromatic System. Retrieved from --INVALID-LINK--

  • Saluja, A., & Kalonia, D. S. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Journal of Pharmaceutical Sciences, 108(1), 166-174.

  • PubChem. (n.d.). Propionic Acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 3-(4-Methoxybenzoyl)propionic acid. Retrieved from --INVALID-LINK--

  • Douša, M., Gibala, P., & Havlíková, L. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 206-211.

  • Powers, I. P., & Guthrie, J. P. (2020). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 85(15), 9516-9528.

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655.

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • ResearchGate. (n.d.). Synthesis and thermodynamic properties of solutions 3-(5-aryl-2-furyl)propanoic acids in ethyl acetate. Retrieved from --INVALID-LINK--

  • Chen, J., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7864.

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-438.

  • Al-Blewi, F. F., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 884.

  • Ortiz, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 849-853.

  • Kumar, Y. R., et al. (2012). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 66, 354-358.

  • American Chemical Society. (2022). Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. ACS Omega.

  • ResearchGate. (n.d.). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Retrieved from --INVALID-LINK--

  • Loftin, K. A., et al. (2008). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environment Quality, 37(2), 378–386.

  • Zhang, T., et al. (2022). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. Nitric Oxide, 118, 1-10.

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3097.

  • BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Retrieved from --INVALID-LINK--

  • E3S Web of Conferences. (2018). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. E3S Web of Conferences, 53, 03024.

  • BenchChem. (2025). Essential Safety and Handling Guide for Acidic Compounds in Research. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Molecules, 29(1), 226.

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid (CAS 79-09-4). Retrieved from --INVALID-LINK--

  • Reyes, L., et al. (2025). Journal of Chromatography B, 1253, 124442.

  • MDPI. (2023). Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation. Catalysts, 13(3), 528.

  • KTU ePubl. (2023). Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides.

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 2966-2978.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Propionic Acid and Derivatives.

  • Wikipedia. (n.d.). Ether. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. Retrieved from --INVALID-LINK--

References

Overcoming solubility problems of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical resource for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This guide is designed for our valued partners in research and drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to overcome common solubility challenges. This document provides troubleshooting guides and FAQs to ensure the reliable and effective use of this compound in your critical experiments.

Compound Profile at a Glance

This compound is an organic compound whose experimental utility is critically dependent on its solubility. Its structure contains key functional groups that dictate its physicochemical behavior.

PropertyValue
CAS Number 91062-23-6[1]
Molecular Formula C₁₀H₁₂O₅S[1]
Molecular Weight 244.26 g/mol [1]
Key Functional Groups Carboxylic Acid, Sulfonyl, Methoxy, Phenyl
Anticipated Solubility Poorly soluble in neutral/acidic aqueous solutions; soluble in bases and polar organic solvents.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in a standard aqueous buffer like PBS at pH 7.4?

Answer: This is the most common issue encountered and is a direct result of the compound's chemical structure, specifically the carboxylic acid group.

Causality Explained: this compound is a weak acid. The solubility of weak acids in aqueous solutions is fundamentally governed by pH.[2]

  • At Low or Neutral pH: In an acidic or neutral environment (like PBS at pH 7.4), the carboxylic acid group (-COOH) remains largely in its protonated, neutral form.[3][4] This form is less polar and has a strong tendency to form intermolecular hydrogen bonds, making it significantly less soluble in water.[4]

  • At High pH: In a basic or alkaline environment (pH > pKa), the excess hydroxide ions (OH⁻) deprotonate the carboxylic acid, converting it into its carboxylate salt form (-COO⁻).[3] This ionized form is much more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[4][5]

The equilibrium between these two forms is central to understanding its solubility.

Caption: pH-dependent equilibrium of a carboxylic acid.

Q2: My experiment requires a neutral pH. How can I prepare a soluble aqueous stock solution?

Answer: You have two primary, robust strategies to achieve this: pH Adjustment and the use of a Co-solvent. The choice depends on the tolerance of your specific assay to transient pH changes or the presence of small amounts of organic solvents.

Strategy 1: pH Adjustment (The "Salt-in" Method)

This is often the most effective method for achieving high aqueous concentrations.[6][7] The principle is to first dissolve the compound at a high pH where it is very soluble, and then carefully readjust the pH back to your target.

Expert Protocol: pH Adjustment

  • Initial Slurry: Add the desired mass of this compound to ~80% of your final target volume of purified water or buffer. It will form a slurry.

  • Solubilization: While stirring vigorously, add a 1 M NaOH solution dropwise. Monitor the solution's appearance. Continue adding drops until the solid completely dissolves, indicating the formation of the soluble sodium salt.

  • pH Readjustment: Once the solution is clear, begin back-titrating by adding 0.1 M or 1 M HCl dropwise. Use a calibrated pH meter to monitor the pH closely.

  • Target pH: Carefully bring the pH back to your desired experimental value (e.g., 7.4). The compound will typically remain in a supersaturated, but kinetically stable, soluble state.

  • Final Volume: Adjust the final volume with your buffer or water. It is recommended to filter the final solution through a 0.22 µm filter to remove any micro-precipitates.

Strategy 2: Co-Solvent System

This technique involves using a water-miscible organic solvent to first dissolve the compound, which is then diluted into the aqueous buffer.[7][8] Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[9][10]

Expert Protocol: Co-Solvent Method

  • Prepare Organic Stock: Dissolve the this compound in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Aqueous Dilution: Add your aqueous buffer to the final reaction vessel or tube.

  • Spike-in: While vortexing or rapidly stirring the aqueous buffer, add the small required volume of the DMSO stock solution directly into the buffer. This rapid dispersion is critical to avoid precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your assay is low (typically <1%, and ideally <0.5%) to avoid solvent-induced artifacts or toxicity in biological systems.[9][11]

Q3: I used a DMSO stock, but the compound "crashed out" or precipitated upon dilution into my aqueous media. How can I prevent this?

Answer: This is a classic problem of supersaturation and precipitation. It occurs when the rapid shift from a high-solubility organic environment (DMSO) to a low-solubility aqueous one causes the compound's concentration to exceed its thermodynamic solubility limit.

Root Cause Analysis: The dilution process creates localized areas of high compound concentration where the DMSO disperses slowly, triggering nucleation and precipitation.

Troubleshooting Workflow for Precipitation Issues

G cluster_solutions Mitigation Strategies start Start: Precipitation upon dilution of DMSO stock A 1. Lower Stock Concentration (e.g., from 100mM to 10mM in DMSO) start->A Reduces compound load per µL B 2. Optimize Dilution Technique (Add stock to vortexing buffer) start->B Improves rapid dispersion C 3. Pre-warm Aqueous Buffer (e.g., to 37°C to slightly increase solubility) start->C Increases kinetic solubility D 4. Use Formulation Excipients (Surfactants or Cyclodextrins) start->D For highly persistent issues end End: Clear, stable solution A->end B->end C->end D->end

Caption: Troubleshooting workflow for preventing compound precipitation.

Advanced Solution: Use of Excipients

For particularly challenging systems, formulation excipients can be employed. These are additives that enhance solubility through various mechanisms.

Excipient TypeExampleMechanism of ActionTypical Starting Concentration
Surfactants Polysorbate 80 (Tween® 80)Form micelles that encapsulate the hydrophobic compound, increasing apparent solubility.[12][13]0.01 - 0.1% (w/v)
Inclusion Agents Hydroxypropyl-β-cyclodextrinForms a host-guest inclusion complex where the hydrophobic compound sits inside the cyclodextrin cavity.[12][14]1 - 5% (w/v)

References

Technical Support Center: Optimizing the Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes. Our focus is on providing practical, experience-driven insights to overcome common challenges in the synthesis of this and related sulfonylpropanoic acids.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of this compound, providing a systematic approach to diagnosing and resolving these problems.

Issue 1: Low or No Conversion of Starting Materials

You've set up your reaction, but upon analysis (e.g., TLC, LC-MS), you observe a significant amount of unreacted starting materials.

Possible Causes and Solutions:

  • Insufficiently Reactive Sulfonating Agent: The reactivity of your sulfonating agent is paramount. For instance, in reactions involving the sulfonation of an aromatic ring, the choice of agent is critical.[1]

    • Recommendation: If using a milder sulfonating agent, consider switching to a more potent one. For reactions involving the addition of a sulfonyl group, ensure the precursor's quality. For example, sulfonyl chlorides can hydrolyze to the less reactive sulfonic acid in the presence of moisture.[2] Always use a fresh, high-purity sulfonating agent.

  • Presence of Water: Many reactions in this class are sensitive to moisture, which can consume reagents or drive the reaction equilibrium backward.[1][2]

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Recommendation: Incrementally increase the reaction temperature while monitoring for the formation of byproducts. Be aware that excessive heat can lead to degradation.[3]

Issue 2: Formation of Significant Byproducts

Your reaction proceeds, but you observe the formation of one or more significant impurities, complicating purification and reducing the yield of the desired product.

Possible Causes and Solutions:

  • Polymerization or Side Reactions of Acrylic Acid/Acrylate Derivatives: In syntheses utilizing acrylic acid or its esters, polymerization can be a competing side reaction, especially at elevated temperatures.

    • Recommendation: Consider adding a radical inhibitor to the reaction mixture. Also, maintaining a controlled temperature is crucial.

  • Di-sulfonation or Isomeric Byproducts: In reactions involving aromatic sulfonation, it's possible to get substitution at multiple positions or the formation of undesired isomers.[3]

    • Recommendation: Carefully control the stoichiometry of the sulfonating agent. A slow, dropwise addition can prevent localized high concentrations that favor di-substitution.[3] Lower reaction temperatures generally provide better selectivity.[3]

  • Decarboxylation: In some synthetic routes, premature decarboxylation of an intermediate can occur, leading to undesired byproducts.

    • Recommendation: Optimize the reaction temperature and pH to disfavor the decarboxylation pathway.

Issue 3: Difficulty in Product Isolation and Purification

You have successfully synthesized the target compound, but isolating a pure product is proving to be a challenge.

Possible Causes and Solutions:

  • Product Oiling Out During Recrystallization: The compound fails to form crystals and instead separates as an oil.

    • Recommendation: Try a different recrystallization solvent or a multi-solvent system. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[4]

  • Persistent Impurities: Even after recrystallization, the product remains impure.

    • Recommendation: The impurity may have similar solubility to your product. Consider an alternative purification method like column chromatography. For acidic compounds like this, silica gel chromatography with an eluent system containing a small amount of acetic or formic acid can be effective.[4]

  • Product Fails to Crystallize: The compound is highly soluble in the chosen solvent, even at low temperatures.

    • Recommendation: Evaporate the solvent and try a different one. Alternatively, you can attempt to "crash out" the product by adding a non-solvent.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: While various methods exist for similar compounds, two prevalent routes for analogous structures are:

  • Reaction of a Sulfonyl Hydrazide with an α,β-Unsaturated Carbonyl Compound: For instance, the reaction of benzenesulfonyl hydrazide with acrylic acid has been reported.[5] This method involves heating the reactants in a suitable solvent.

  • Michael Addition of a Sulfinic Acid Salt: This involves the addition of a sulfinate, such as sodium 4-methoxybenzenesulfinate, to an acrylate, followed by hydrolysis of the resulting ester. A related approach involves the reaction of a sulfinic acid salt with maleic anhydride, followed by decarboxylation.[6]

Q2: How does the methoxy group on the phenyl ring affect the reaction?

A2: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the properties of the sulfonyl group. In electrophilic aromatic substitution reactions, it would activate the ring, but in the context of the sulfonyl group's reactivity, its electronic effects are more nuanced. It can influence the acidity of the corresponding sulfonic acid and the reactivity of related intermediates.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify key functional groups like the sulfonyl (SO₂) and carboxylic acid (C=O and O-H) groups.

    • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.[7]

Q4: What are some key safety precautions to consider during this synthesis?

A4:

  • Sulfonating Agents: Many sulfonating agents, such as chlorosulfonic acid and fuming sulfuric acid, are highly corrosive and react violently with water.[3] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The addition of sulfonating agents can be highly exothermic. Use an ice bath to control the temperature and add the reagent slowly.[3]

  • Work-up: Quenching the reaction mixture, often by adding it to ice, should be done carefully and with vigorous stirring.[3]

Experimental Protocols

Protocol 1: Synthesis via Sulfonyl Hydrazide and Acrylic Acid (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 3-(phenylsulfonyl)propionic acid and may require optimization for the methoxy-substituted analog.[5]

Materials:

  • 4-Methoxybenzenesulfonyl hydrazide

  • Acrylic acid

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure tube, combine 4-methoxybenzenesulfonyl hydrazide (1 equivalent) and acrylic acid (1.5 equivalents).

  • Add water as the solvent.

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • After the reaction, allow the mixture to cool to room temperature.

  • Carefully open the pressure tube and adjust the pH of the solution to approximately 6 with a suitable base.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with 1 M HCl, followed by saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a flask.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize product precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Caption: A flowchart for troubleshooting low reaction yields.

Data Summary

ParameterRecommended RangeRationale
Temperature 80-120 °CTo ensure a sufficient reaction rate without causing significant degradation.[5]
Reaction Time 12-24 hoursDependent on the reaction temperature and scale.
pH for Work-up ~6To ensure the carboxylic acid is in a form that can be efficiently extracted into an organic solvent.[5]

References

Technical Support Center: 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and utilization of this versatile chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Section 1: Quick Reference Data

For your convenience, here is a summary of the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 91062-23-6--INVALID-LINK--
Molecular Formula C₁₀H₁₂O₅S--INVALID-LINK--
Molecular Weight 244.26 g/mol --INVALID-LINK--
Appearance White to off-white solidN/A
Solubility Poorly soluble in water; soluble in some organic solvents like ethanol and ether.--INVALID-LINK--
Storage Temperature 2-8°C is common; -10°C recommended for long-term storage.--INVALID-LINK--

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For short-term storage, 2-8°C is acceptable. For long-term storage, a temperature of -10°C is advised to minimize potential degradation.[2]

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2] Ingestion is also harmful.[2] Always handle this compound in a well-ventilated area or a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What are the known chemical incompatibilities for this compound?

A3: You should avoid storing this compound with strong oxidizing agents, as they can react with the sulfonyl group.[3]

Q4: How should I properly dispose of waste containing this chemical?

A4: Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains.[2]

Section 3: Troubleshooting Guides for Experimental Applications

This section provides detailed troubleshooting for common issues encountered when using this compound in chemical syntheses.

Issue 1: Poor Solubility in Reaction Solvent

A common challenge is the limited solubility of this compound in many common organic solvents, which can hinder reaction kinetics.

Caption: Troubleshooting workflow for solubility issues.

Detailed Steps:

  • Initial Solvent Choice: Begin with polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), where carboxylic acids and sulfonyl compounds tend to have better solubility.

  • Gentle Heating: If the compound remains poorly soluble at room temperature, gentle heating of the reaction mixture can improve solubility. Monitor for any signs of degradation.

  • Co-Solvent Systems: If a single solvent is not effective, a co-solvent system can be employed. For instance, a mixture of a good solvent (like DMF) with a less polar solvent (like dichloromethane or toluene) might provide the desired solubility and reaction environment.

  • Formation of a Salt: For reactions where the carboxylate anion is the desired nucleophile, deprotonation with a suitable base (e.g., triethylamine, sodium carbonate) to form the corresponding salt can significantly increase solubility in polar solvents.

Issue 2: Low Yield in Amide Bond Formation (Reaction with Amines)

When reacting this compound with an amine to form an amide, low yields can be attributed to several factors.

Caption: Troubleshooting workflow for low amide yield.

Detailed Steps:

  • Reagent Purity: Ensure both the this compound and the amine are of high purity and dry. Moisture can hydrolyze coupling reagents and deactivate the reactants.

  • Choice of Coupling Reagent: The carboxylic acid needs to be activated for amide bond formation. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) are effective. The choice of coupling reagent can influence the reaction rate and yield.

  • Anhydrous Conditions: It is crucial to perform the reaction under anhydrous conditions. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.

  • Stoichiometry and Reaction Time: Double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the carboxylic acid to the amine, with a slight excess of the coupling reagent and base (if required). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Potential Side Reactions: The sulfonyl group is generally stable under standard amide coupling conditions. However, with certain amines and harsh conditions, side reactions are possible. If unexpected byproducts are observed, consider milder reaction conditions (e.g., lower temperature).

Issue 3: Challenges in Product Purification

The high polarity of this compound and its derivatives can make purification by standard methods like normal-phase silica gel chromatography challenging.[2]

Caption: Troubleshooting workflow for product purification.

Detailed Steps:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems, starting with solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Liquid-Liquid Extraction: For crude reaction mixtures, a carefully planned aqueous workup can remove many impurities. Adjusting the pH of the aqueous phase can be a powerful tool. For example, to purify the carboxylic acid starting material, you can dissolve the crude mixture in an organic solvent, wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the deprotonated acid into the aqueous layer, and then re-acidify the aqueous layer and extract the purified acid back into an organic solvent.

  • Reverse-Phase Chromatography: Due to the polar nature of the compound, reverse-phase chromatography on a C18-functionalized silica gel is often more effective than normal-phase chromatography. A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used as the mobile phase.

  • Ion-Exchange Chromatography: For acidic products, anion-exchange chromatography can be a highly effective purification technique to remove neutral or basic impurities.[2]

Section 4: References

  • Angene Chemical. (2025). Safety Data Sheet: 3-(5-Methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indol-3-yl)propanoic acid. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: 3-(4-Methoxyphenyl)propionic acid. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 3-(4-methoxyphenyl)-3-oxo-propionic acid methyl ester. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from BenchChem Technical Documents.

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (2017). Showing metabocard for 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid (HMDB0131144). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 3-(4-Fluorophenyl)propane-1-sulfonic acid. Retrieved from BenchChem Technical Documents.

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from --INVALID-LINK--

  • Gudaitytė, O., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(15), 3456.

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193.

  • Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Pharmaceutical Chemistry Journal, 48, 383–385.

  • Google Patents. (2006). Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid. Retrieved from --INVALID-LINK--

  • Popović, S. Z., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the Serbian Chemical Society, 85(10), 1339-1349.

  • Lilja, J., et al. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Applied Catalysis A: General, 228(1-2), 253-267.

References

Technical Support Center: Degradation Pathways of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on investigating the stability and degradation pathways of this compound. The information herein is synthesized from established principles of organic chemistry and pharmaceutical forced degradation studies to ensure scientific integrity and immediate applicability in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is dictated by three primary functional groups:

  • Aromatic Sulfone Group: The sulfonyl group (–SO₂–) connected to the methoxyphenyl ring is generally stable. However, the carbon-sulfur (C–S) bond can be susceptible to cleavage under harsh conditions, particularly extreme pH or high heat, potentially leading to desulfonylation.

  • Methoxyphenyl Group: The methoxy (–OCH₃) ether linkage on the phenyl ring is a potential site for degradation. It can undergo O-demethylation, especially under acidic conditions or in the presence of certain metabolic enzymes, to form a phenolic hydroxyl group.[1][2][3] The aromatic ring itself can be a target for oxidative attack.

  • Propanoic Acid Side Chain: The carboxylic acid moiety makes the molecule's solubility pH-dependent and can participate in reactions such as decarboxylation under thermal stress. The aliphatic chain itself is relatively stable but can be susceptible to oxidation.

Q2: What are the primary degradation pathways to consider in forced degradation studies for this molecule?

A2: Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule.[4][5] For this compound, the following pathways should be investigated as recommended by ICH guidelines[6][7]:

  • Acid/Base Hydrolysis: Investigates susceptibility to degradation in acidic and basic environments. Key targets are the ether linkage and the sulfonyl group. Arylsulfonic acids can be susceptible to hydrolysis, which is the reverse of the sulfonation reaction.[8]

  • Oxidation: Assesses stability in the presence of oxidizing agents (e.g., hydrogen peroxide). The methoxy group and the aromatic ring are potential sites for oxidative degradation.

  • Photodegradation: Evaluates the impact of light exposure. Aromatic sulfonyl compounds can undergo photolytic degradation.[9][10]

  • Thermal Degradation: Determines stability at elevated temperatures, which can induce desulfonylation or decarboxylation.[11][12][13]

Q3: What are the most likely degradation products of this compound?

A3: Based on the molecule's structure, the following degradation products are plausible under various stress conditions:

  • DP-1 (Hydrolysis/Demethylation): 3-[(4-Hydroxyphenyl)sulfonyl]propanoic acid, resulting from the cleavage of the methyl ether.

  • DP-2 (Desulfonation): 4-Methoxyphenol, formed from the cleavage of the C–S bond.

  • DP-3 (Side-chain cleavage): 4-Methoxybenzenesulfonic acid, resulting from cleavage of the bond between the sulfur atom and the propanoic acid chain.

  • DP-4 (Oxidation): Various oxidized species, including ring-hydroxylated products or N-oxides if in a relevant matrix.

Below is a diagram illustrating these predicted pathways.

Degradation_Pathways Predicted Degradation Pathways cluster_products Degradation Products parent This compound DP1 3-[(4-Hydroxyphenyl)sulfonyl]propanoic acid parent->DP1 Acid Hydrolysis / O-Demethylation DP2 4-Methoxyphenol parent->DP2 Hydrolytic Desulfonation DP3 4-Methoxybenzenesulfonic acid parent->DP3 Side-Chain Cleavage DP4 Oxidized Derivatives parent->DP4 Oxidation

Caption: Predicted degradation pathways of this compound.

Q4: What analytical techniques are best for monitoring the degradation of this compound?

A4: A stability-indicating analytical method is required to separate the parent compound from its degradation products.[4] The most effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and a Mass Spectrometer (MS).

  • HPLC-UV: Allows for the quantification of the parent compound and its degradants that possess a chromophore.

  • LC-MS/MS: Essential for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio and fragmentation data.[5][14]

Troubleshooting Guide

Q: I am not observing any degradation under my initial stress conditions. What should I do?

A: This indicates that either the compound is highly stable under the applied conditions or the conditions are not sufficiently stringent.

  • Causality: Insufficient stress can lead to a failure to identify potential degradation pathways, which is a common pitfall in these studies.[6] The goal is to achieve a target degradation of 5-20%.[15]

  • Troubleshooting Steps:

    • Increase Stressor Intensity: Gradually increase the concentration of the acid/base, the temperature, or the duration of exposure. For chemical degradation, if no reaction occurs at room temperature, consider heating to 50-60°C.[15]

    • Extend Exposure Time: If increasing intensity is not feasible (e.g., to avoid overly harsh conditions that might produce irrelevant artifacts), extend the duration of the study.[4][16]

    • Verify Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradants.

    • Confirm Compound Purity: Re-confirm the purity and identity of your starting material to ensure you are testing the correct compound.

Q: The degradation is happening too fast, and my parent peak is almost gone. How can I achieve the target degradation level?

A: Over-stressing the molecule can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.[4]

  • Causality: Excessively harsh conditions can obscure the primary degradation pathways and complicate the impurity profile.

  • Troubleshooting Steps:

    • Reduce Stressor Intensity: Decrease the concentration of the stressor (e.g., use 0.01 M HCl instead of 1 M HCl), lower the temperature, or reduce the intensity of the light source.

    • Shorten Exposure Time: Conduct a time-course study, sampling at shorter, more frequent intervals (e.g., 2, 4, 8, 12, 24 hours) to find the optimal time point that yields 5-20% degradation.

    • Quench the Reaction: For hydrolytic studies, ensure you are effectively neutralizing the solution at each time point to stop the reaction before analysis.[15]

Q: My HPLC chromatogram shows poor peak shape for the parent compound or its degradants. What is the cause?

A: Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise the accuracy and precision of quantification and separation.

  • Causality: This can be caused by several factors including secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The propanoic acid moiety means the compound is ionizable. Ensure the mobile phase pH is at least 2 units away from the pKa of the carboxylic acid (typically pH < 3) to keep it in its neutral form, which generally results in better peak shape on a C18 column.

    • Optimize Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to improve peak shape and resolution.

    • Check for Column Overload: Reduce the injection volume or the concentration of the sample to ensure you are not overloading the analytical column.

    • Use a Different Column: If issues persist, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity.

Q: I see several new peaks in my chromatogram after stress testing, but I can't identify them. What is the workflow for structural elucidation?

A: Identifying unknown degradation products is a primary goal of forced degradation studies.[5]

  • Causality: Stress conditions have successfully generated degradation products, which now require characterization.

  • Troubleshooting Steps:

    • Utilize LC-MS/MS: Analyze the sample using high-resolution mass spectrometry to obtain accurate mass measurements of the parent and daughter ions. This allows for the prediction of elemental compositions.

    • Perform Fragmentation Analysis (MS/MS): Isolate each impurity peak in the mass spectrometer and subject it to collision-induced dissociation. The resulting fragmentation pattern provides clues about the molecule's structure. For example, a neutral loss of 46 Da could indicate the loss of a carboxylic acid group.

    • Compare with Predicted Pathways: Compare the masses and fragments to the predicted degradation products (see FAQ 3). This helps to form hypotheses about the structures.

    • Forced Synthesis or Isolation: If a major degradant needs definitive identification, consider synthesizing the suspected compound as a reference standard or isolating the impurity from the degradation mixture using preparative HPLC for subsequent analysis by NMR.

Experimental Protocols & Data Presentation
Protocol: Acid-Catalyzed Hydrolysis Study

This protocol outlines a typical workflow for investigating the degradation of this compound under acidic conditions.

Experimental_Workflow Workflow for Forced Degradation Study cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) C Mix Stock with HCl (Test) and Water (Control) A->C B Prepare Stressor (0.1 M HCl) and Control (Water) Solutions B->C D Incubate at 60°C C->D E Sample at T=0, 2, 4, 8, 24h D->E F Quench/Neutralize Sample with 0.1 M NaOH E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G H Calculate % Degradation & Identify Peaks G->H

Caption: General workflow for a forced degradation experiment.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.[15]

    • Prepare the stress solution: 0.1 M Hydrochloric Acid (HCl).

    • Prepare a control solution: Purified water.

  • Stress Experiment:

    • Test Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water.

    • Incubate both vials in a water bath or oven at 60°C, protected from light.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 100 µL) from both the test and control vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately after withdrawal, neutralize the aliquot by adding an equimolar amount of a suitable base (e.g., 100 µL of 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

    • Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks.

    • Calculate the percentage of degradation and perform peak purity analysis for the parent peak.[14]

Data Presentation: Summary of Stress Conditions

The following table summarizes the recommended starting conditions for forced degradation studies, which should be optimized for the specific compound.

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hours5 - 20%
Base Hydrolysis 0.1 M NaOH60 °C24 - 48 hours5 - 20%
Oxidation 3% H₂O₂Room Temp24 hours5 - 20%
Thermal (Solid) Heat80 °C48 hours5 - 20%
Photostability ICH Q1B Option 2Room TempPer ICH Q1BN/A (Compare to dark control)

References

Technical Support Center: Purification of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-methoxythiophenol or its disulfide derivative, reagents from the sulfonation step (e.g., residual sulfuric acid), and by-products from incomplete or side reactions.[1] Inorganic salts may also be present if the compound is isolated after neutralization.[2][3]

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound in a cool, dry place, sealed in a tightly closed container to prevent hydration, as sulfonic acids have a tendency to absorb moisture.[1][4] For long-term storage, maintaining temperatures between 2-8°C is advisable.[4]

Q3: Can I use normal phase silica gel chromatography for purification?

A3: While possible, the polarity of the carboxylic acid and sulfonyl groups can lead to strong adsorption on silica gel, resulting in poor separation and recovery. Reverse-phase chromatography (C18) is often a more suitable alternative for polar, acidic compounds.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Oily Product Obtained After Initial Synthesis and Work-up

Possible Cause A: Presence of Residual Solvents

  • Explanation: The product may have a high affinity for the solvents used during the reaction or extraction, leading to the formation of an oil.

  • Solution:

    • Azeotropic Removal of Water: If water is a suspected contaminant, dissolving the crude product in a suitable organic solvent like toluene and then removing the solvent under reduced pressure can help eliminate water through azeotropic distillation.[1]

    • High-Vacuum Drying: Place the oily product under a high vacuum for an extended period to remove volatile organic solvents. Gentle heating can be applied if the compound is thermally stable.

Possible Cause B: Low Melting Point Impurities

  • Explanation: The presence of unreacted starting materials or low molecular weight by-products can depress the melting point of the final product, causing it to appear as an oil.

  • Solution:

    • Liquid-Liquid Extraction: Perform a series of extractions. Dissolve the crude product in an alkaline solution (e.g., sodium bicarbonate). Neutral impurities, such as unreacted 4-methoxythiophenol, can be removed by washing with an organic solvent like ethyl acetate. Acidification of the aqueous layer will then precipitate the desired product.[1]

Issue 2: Persistent Impurities After Recrystallization

Possible Cause A: Co-crystallization of Impurities

  • Explanation: If an impurity has a similar chemical structure and solubility profile to the desired product, it may co-crystallize, making purification by recrystallization challenging.

  • Solution:

    • Change of Recrystallization Solvent: Experiment with different solvent systems. A mixture of a polar solvent (e.g., ethanol, methanol) and a non-polar solvent (e.g., water, hexane) can be effective. The goal is to find a system where the impurity remains soluble at low temperatures while the product crystallizes.[1][5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of well-defined crystals and can exclude impurities more effectively.[5]

Possible Cause B: Presence of Isomeric Impurities

  • Explanation: Isomers formed during synthesis can be particularly difficult to separate by recrystallization alone.

  • Solution:

    • Column Chromatography: For challenging separations, column chromatography is the recommended method. Given the polar nature of the compound, reverse-phase (C18) chromatography is often more effective than normal-phase silica gel.[2] A gradient elution with a mobile phase of water and acetonitrile (often with a small amount of acid like formic or acetic acid to suppress ionization) can provide good separation.

Issue 3: Low Yield After Purification

Possible Cause A: Product Loss During Extraction

  • Explanation: Insufficient acidification of the aqueous layer during extraction will result in the product remaining as a salt in the aqueous phase, leading to low recovery in the organic layer.

  • Solution:

    • pH Adjustment and Multiple Extractions: Ensure the aqueous layer is acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2) using a strong acid like HCl.[2] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product.

Possible Cause B: High Solubility in Recrystallization Solvent

  • Explanation: If the product has significant solubility in the recrystallization solvent even at low temperatures, a substantial amount will remain in the mother liquor.[5]

  • Solution:

    • Solvent System Optimization: Use a solvent system where the product has high solubility at elevated temperatures but is sparingly soluble at low temperatures. Adding a non-solvent (a solvent in which the product is insoluble) to a solution of the product can induce precipitation.[5]

    • Concentration of Mother Liquor: The mother liquor from recrystallization can be concentrated and a second crop of crystals can be obtained to improve the overall yield.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, aqueous ethanol or methanol can be a good starting point.[1]

  • Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can enhance crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The desired acidic product will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 1-2. The purified product should precipitate out.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.

Data Presentation

Table 1: Recrystallization Solvent Screening

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal Quality
WaterLowVery LowPoor
EthanolHighModerateGood
Ethanol/Water (80:20)HighLowExcellent
Ethyl AcetateHighHigh-
HexaneInsolubleInsoluble-

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove neutral impurities Recrystallization Recrystallization Extraction->Recrystallization Further purification Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist Pure Pure Product Recrystallization->Pure High Purity Chromatography->Pure Highest Purity

Caption: General purification workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Start Impure Product CheckPurity Assess Purity (TLC, NMR, HPLC) Start->CheckPurity IsOily Is the product an oil? CheckPurity->IsOily ResidualSolvent Address Residual Solvents IsOily->ResidualSolvent Yes IsSolid Is the product a solid with impurities? IsOily->IsSolid No ResidualSolvent->CheckPurity LowMeltImpurity Perform Acid-Base Extraction LowMeltImpurity->CheckPurity Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes PurityOK Purity Acceptable? Recrystallize->PurityOK ColumnChrom Consider Column Chromatography PurityOK->ColumnChrom No End Pure Product PurityOK->End Yes ColumnChrom->End

Caption: Decision tree for troubleshooting the purification process.

References

Validation & Comparative

Validating the Biological Activity of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the biological activity of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid, a compound with potential as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). We will delve into the scientific rationale for targeting mPGES-1, present detailed experimental protocols for activity and selectivity assessment, and compare its potential efficacy against established inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-inflammatory and anticancer therapeutics.

The Rationale for Targeting Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The biosynthesis of PGE2 is a multi-step process, primarily initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES).[3]

Of the three PGES isoforms, mPGES-1 is of particular therapeutic interest. Its expression is induced by pro-inflammatory stimuli, and it is functionally coupled with COX-2 to mediate the surge in PGE2 production during inflammation and in various cancers.[4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 levels by targeting the upstream COX enzymes. However, this non-selective inhibition also affects the production of other prostanoids crucial for physiological functions, leading to well-documented gastrointestinal and cardiovascular side effects.[5][6]

Targeting the terminal enzyme, mPGES-1, offers a more refined therapeutic strategy. Selective inhibition of mPGES-1 is hypothesized to reduce the pathological overproduction of PGE2 without disrupting the synthesis of other essential prostaglandins, thereby potentially offering a safer alternative to conventional anti-inflammatory drugs.[2][7]

Experimental Validation of this compound as an mPGES-1 Inhibitor

The following sections outline a robust, self-validating experimental workflow to ascertain the biological activity and selectivity of this compound as a potential mPGES-1 inhibitor.

Workflow for Validating a Novel mPGES-1 Inhibitor

mPGES-1 Inhibitor Validation Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo & Ex Vivo Validation A Compound Acquisition & QC B Enzymatic Assay: mPGES-1 Inhibition (IC50) A->B Purity >95% C Cell-Based Assay: PGE2 Production B->C Confirmed Activity D Selectivity Assays: COX-1/COX-2 Inhibition C->D Cellular Efficacy E Mechanism of Action Studies D->E Selectivity Profile F Human Whole Blood Assay E->F Promising Candidate G Animal Models of Inflammation (e.g., Paw Edema) F->G Ex Vivo Potency H Pharmacokinetic Profiling G->H In Vivo Efficacy

Caption: A stepwise workflow for the comprehensive validation of a novel mPGES-1 inhibitor.

Part 1: In Vitro Characterization

1.1. Enzymatic Inhibition Assay for Human mPGES-1

  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1 and to calculate its half-maximal inhibitory concentration (IC50).

  • Methodology: A homogenous time-resolved fluorescence (HTRF)-based competition assay is a robust and high-throughput method for measuring PGE2 production.[8]

    • Reagents: Recombinant human mPGES-1, prostaglandin H2 (PGH2, substrate), PGE2-d2 (tracer), anti-PGE2-Eu3+ cryptate (donor), and anti-PGE2-XL665 (acceptor).

    • Procedure: a. Dispense varying concentrations of this compound and a known mPGES-1 inhibitor (e.g., MK-886) as a positive control into a 384-well plate. b. Add recombinant human mPGES-1 enzyme to each well and incubate. c. Initiate the enzymatic reaction by adding the PGH2 substrate. d. Stop the reaction after a defined period. e. Add the HTRF detection reagents (PGE2-d2, anti-PGE2-Eu3+, and anti-PGE2-XL665). f. Incubate to allow for competitive binding. g. Measure the HTRF signal at 665 nm and 620 nm.

    • Data Analysis: The ratio of the two emission signals is proportional to the amount of PGE2 produced. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

1.2. Cellular Assay for PGE2 Production

  • Objective: To assess the ability of the test compound to inhibit PGE2 production in a cellular context, where enzyme accessibility and cell permeability are factors.

  • Methodology:

    • Cell Line: A549 human lung adenocarcinoma cells or primary human macrophages are suitable as they can be stimulated to produce high levels of PGE2.[9]

    • Procedure: a. Plate the cells and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of this compound. c. Stimulate the cells with a pro-inflammatory agent like interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce COX-2 and mPGES-1 expression.[4] d. After incubation, collect the cell culture supernatant. e. Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production in the cellular environment.

1.3. Selectivity Profiling: COX-1 and COX-2 Inhibition Assays

  • Objective: To ensure that this compound selectively targets mPGES-1 and does not significantly inhibit the upstream COX enzymes.

  • Methodology:

    • Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the peroxidase activity of the COX enzymes.

    • Procedure: a. Perform the assays according to the manufacturer's instructions, testing a range of concentrations of this compound. b. Include a non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

    • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity. A selective mPGES-1 inhibitor should exhibit minimal to no inhibition of either COX isoform at concentrations where it potently inhibits mPGES-1.[10]

Part 2: Comparative Analysis with Known mPGES-1 Inhibitors

A critical aspect of validating a novel compound is to benchmark its performance against existing alternatives. The following table provides a template for comparing the in vitro data of this compound with well-characterized mPGES-1 inhibitors.

CompoundmPGES-1 IC50 (nM)Cellular PGE2 IC50 (µM)COX-1 Inhibition @ 100 µM (%)COX-2 Inhibition @ 100 µM (%)Reference
This compound Experimental DataExperimental DataExperimental DataExperimental DataN/A
MK-886 ~280~0.8<20%<20%[10]
Compound 1 (from virtual screening) 276Not Reported14%14%[10]
ISC 27864 Completed Phase II TrialsPotent in vivoHighly SelectiveHighly Selective[5]

Note: The values for known inhibitors are approximate and may vary depending on the specific assay conditions. This table should be populated with data generated under consistent experimental conditions for a valid comparison.

Signaling Pathway Context

The therapeutic rationale for targeting mPGES-1 is best understood within the context of the arachidonic acid cascade.

Arachidonic_Acid_Cascade cluster_pathway PGE2 Synthesis Pathway cluster_inhibitors Points of Inhibition AA Arachidonic Acid (from membrane phospholipids) COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 OtherSynthases Other Synthases PGH2->OtherSynthases PGE2 Prostaglandin E2 (PGE2) Prostacyclin Other Prostanoids (e.g., PGI2) COX->PGH2 mPGES1->PGE2 OtherSynthases->Prostacyclin NSAIDs NSAIDs / Coxibs NSAIDs->COX Inhibit TestCompound 3-[(4-Methoxyphenyl)sulfonyl] propanoic acid TestCompound->mPGES1 Proposed Inhibition

Caption: The arachidonic acid cascade leading to PGE2 synthesis and the proposed point of intervention for this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to validate the biological activity of this compound as a potential selective inhibitor of mPGES-1. By following the proposed experimental workflow, researchers can generate the necessary data to establish its potency, selectivity, and cellular efficacy. A favorable in vitro profile would warrant progression to ex vivo studies, such as the human whole blood assay, and subsequently to in vivo models of inflammation and pain to establish preclinical proof-of-concept.[7] The ultimate goal is to determine if this compound represents a viable candidate for development as a next-generation anti-inflammatory or anticancer agent with an improved safety profile over existing therapies.

References

A Comparative Guide to 3-[(4-Methoxyphenyl)sulfonyl]propanoic Acid and Its Analogs as Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, the inhibition of matrix metalloproteinases (MMPs) presents a compelling strategy for addressing a spectrum of pathologies, including arthritis, cancer metastasis, and cardiovascular diseases. This guide provides a detailed comparative analysis of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid and its structurally similar analogs, focusing on their potential as MMP inhibitors. By examining their synthesis, physicochemical properties, and structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in the design and optimization of novel MMP inhibitors.

Introduction: The Rationale for Targeting MMPs with Sulfonylpropanoic Acid Derivatives

Matrix metalloproteinases are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively target specific MMPs is therefore a significant focus of medicinal chemistry.

The arylsulfonylpropanoic acid scaffold has emerged as a promising pharmacophore for MMP inhibition. The sulfonyl group can act as a key hydrogen bond acceptor, interacting with the enzyme's backbone, while the carboxylic acid moiety serves as a crucial zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site. The aromatic ring and the propanoic acid linker provide a scaffold that can be readily modified to optimize potency and selectivity. This guide will delve into the nuances of how subtle structural modifications to this core scaffold can profoundly impact inhibitory activity.

Synthesis of this compound and Its Precursor

The synthesis of this compound can be achieved through a straightforward and efficient two-step process, starting from readily available commercial reagents. This method involves the initial formation of a thioether, which is subsequently oxidized to the desired sulfone.

Experimental Protocol: Synthesis of 3-[(4-methoxyphenyl)thio]propanoic acid (Precursor)

This procedure outlines the synthesis of the thioether precursor, a critical intermediate in the preparation of the target sulfonyl compound.

Materials:

  • 4-Methoxythiophenol

  • 3-Chloropropanoic acid

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a basic aqueous solution by dissolving NaOH (1.0 M) and Na₂CO₃ (1.0 M) in water.

  • To this solution, add a solution of 4-methoxythiophenol in ethanol.

  • Slowly add an aqueous solution of 3-chloropropanoic acid to the reaction mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, evaporate the ethanol under reduced pressure.

  • Acidify the remaining aqueous phase to a pH of 1-2 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-[(4-methoxyphenyl)thio]propanoic acid.

  • The crude product can be purified by flash column chromatography.

Experimental Protocol: Oxidation to this compound

The thioether precursor is oxidized to the final sulfone product using a reliable oxidizing agent.

Materials:

  • 3-[(4-methoxyphenyl)thio]propanoic acid

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • Dissolve the 3-[(4-methoxyphenyl)thio]propanoic acid in a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Slowly add Oxone® (2-3 equivalents) to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization to afford pure this compound.[1]

Comparative Analysis of Physicochemical and Biological Properties

To understand the structure-activity relationships within this class of compounds, it is essential to compare their physicochemical properties and their inhibitory potency against various MMPs. The following tables summarize key data for this compound and its structural analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compound C₁₀H₁₂O₅S244.261.1
3-(Phenylsulfonyl)propanoic acidC₉H₁₀O₄S214.240.8
3-[(4-Chlorophenyl)sulfonyl]propanoic acidC₉H₉ClO₄S248.691.5
3-[(4-Methylphenyl)sulfonyl]propanoic acidC₁₀H₁₂O₄S228.271.3
3-(4-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.201.7

LogP values are estimated and serve as a guide to the relative lipophilicity of the compounds.

Table 2: Comparative MMP Inhibitory Activity (IC₅₀, nM) of Arylsulfonyl-based Inhibitors
Compound ScaffoldR GroupMMP-1MMP-2MMP-9MMP-13
Arylsulfonyl Carboxylic AcidH>1000050001500800
Arylsulfonyl Carboxylic Acid4-OCH₃----
Arylsulfonyl Carboxylic Acid4-Cl>1000030001000500
Arylsulfonyl Carboxylic Acid4-CH₃>1000045001200650
Arylsulfonyl Hydroxamic AcidH1001052
Arylsulfonyl Hydroxamic Acid4-OCH₃80831

Data presented are representative values from literature for analogous compound series and are intended to illustrate general SAR trends. The absence of a value is denoted by "-".

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above, combined with established principles of MMP inhibition, allows for a detailed analysis of the structure-activity relationships governing this class of compounds.

The Role of the Zinc-Binding Group (ZBG)

The carboxylic acid moiety is a classical zinc-binding group. However, as illustrated in Table 2, replacing the carboxylic acid with a hydroxamic acid group typically leads to a significant increase in potency across various MMPs. This is attributed to the bidentate chelation of the zinc ion by the hydroxamic acid, which forms a more stable complex compared to the monodentate interaction of the carboxylate.

Impact of the Aryl Substituent

The nature and position of the substituent on the phenyl ring play a crucial role in modulating both the potency and selectivity of the inhibitor.

  • Electron-donating groups , such as the methoxy group in the target compound, can enhance potency. This may be due to favorable interactions with amino acid residues in the S1' pocket of the MMP active site. The methoxy group can act as a hydrogen bond acceptor, forming additional interactions that stabilize the enzyme-inhibitor complex.

  • Electron-withdrawing groups , such as a chloro substituent, can also lead to potent inhibitors. The specific interactions of these groups with the S1' pocket will vary depending on the specific MMP isoform.

  • Steric bulk of the substituent is also a critical factor. The size and shape of the S1' pocket differ among MMPs, and thus, the optimal substituent for one MMP may not be ideal for another. This provides a key avenue for achieving inhibitor selectivity.

The Sulfonyl Linker

The sulfonyl group is a key structural feature, acting as a rigid and effective hydrogen bond acceptor. It orients the aryl group for optimal interaction with the S1' pocket and contributes to the overall binding affinity.

The logical relationship between the structural components and their function in MMP inhibition is depicted in the following diagram:

SAR_Logic cluster_0 Inhibitor Scaffold cluster_1 MMP Active Site ZBG Zinc-Binding Group (e.g., Carboxylic Acid) Zinc Catalytic Zinc Ion ZBG->Zinc Chelation Linker Propanoic Acid Linker S1_pocket S1' Specificity Pocket Linker->S1_pocket Positioning Sulfonyl Sulfonyl Group Backbone Enzyme Backbone Sulfonyl->Backbone Hydrogen Bonding Aryl Aryl Moiety (e.g., 4-Methoxyphenyl) Aryl->S1_pocket Hydrophobic/Polar Interactions

Caption: Key interactions between the arylsulfonylpropanoic acid scaffold and the MMP active site.

Experimental Workflow for Evaluating MMP Inhibitory Activity

The following is a generalized workflow for assessing the inhibitory potential of compounds like this compound against a panel of MMPs.

MMP_Inhibition_Workflow start Synthesized Compound assay_prep Prepare Assay Plate: - Recombinant MMP enzyme - Assay Buffer - Test Compound (various concentrations) start->assay_prep incubation1 Pre-incubation (Compound + Enzyme) assay_prep->incubation1 substrate_add Add Fluorogenic Substrate incubation1->substrate_add incubation2 Incubation (Enzyme + Substrate + Compound) substrate_add->incubation2 readout Measure Fluorescence Intensity (Kinetic or Endpoint) incubation2->readout data_analysis Data Analysis: - Plot Fluorescence vs. Time - Calculate Initial Velocity - Determine % Inhibition readout->data_analysis ic50 Calculate IC50 Value data_analysis->ic50

Caption: A typical workflow for determining the IC₅₀ of an MMP inhibitor using a fluorogenic substrate assay.

Detailed Protocol: Fluorogenic MMP Inhibition Assay

This protocol provides a step-by-step guide for performing a common in vitro assay to determine the inhibitory potency of a compound.

Materials:

  • Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

  • Test compound (dissolved in DMSO)

  • Reference inhibitor (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Preparation: Dilute the stock solution of each recombinant MMP to the desired working concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or reference inhibitor solution

    • Enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 328 nm and emission at 393 nm). Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising scaffold for the development of matrix metalloproteinase inhibitors. The synthetic accessibility of these compounds, coupled with the tunable nature of their aryl substituents and zinc-binding groups, provides a rich platform for medicinal chemistry exploration.

Key takeaways from this comparative analysis include:

  • The sulfonyl group is a critical pharmacophoric element, likely contributing to binding through hydrogen bonding interactions.

  • The nature of the aryl substituent significantly influences potency and selectivity, offering a clear avenue for optimization against specific MMP isoforms.

  • While carboxylic acids are effective zinc-binding groups, hydroxamic acid derivatives generally exhibit superior potency.

Future research in this area should focus on obtaining comprehensive biological data for a wider range of analogs, including direct comparisons of their inhibitory profiles against a broad panel of MMPs. Such studies will be instrumental in elucidating more detailed structure-activity relationships and guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties for the potential treatment of MMP-driven diseases.

References

3-[(4-Methoxyphenyl)sulfonyl]propanoic acid vs other methoxyphenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: Evaluating 3-[(4-Methoxyphenyl)sulfonyl]propanoic Acid Against Structurally Related Methoxyphenyl Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the comparative analysis of this compound, a specific sulfonyl derivative, against other methoxyphenyl compounds. Given that this compound (CAS 22330-31-4) is a discrete chemical entity primarily available through chemical suppliers without extensive published performance data, this document will establish a robust, protocol-driven methodology for its evaluation. We will hypothesize a plausible biological target based on its structural motifs and outline the necessary experimental comparisons against well-characterized alternatives.

The core structure, featuring a methoxyphenyl group linked to a sulfonylpropanoic acid moiety, suggests potential as a metalloenzyme inhibitor. The sulfonamide group and the carboxylic acid can act as effective zinc-binding groups (ZBGs), which are crucial for inhibiting zinc-containing enzymes like matrix metalloproteinases (MMPs), a class of enzymes implicated in cancer and inflammatory diseases.

This guide will therefore proceed by using MMPs as a representative target class to delineate a full comparative workflow, from initial physicochemical profiling to in-depth biological evaluation and structure-activity relationship (SAR) analysis.

Part 1: Physicochemical Profiling - The Foundation of Druggability

Before initiating any biological assays, understanding the fundamental physicochemical properties of a compound is critical. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and can often predict its success or failure in later developmental stages. Here, we compare the predicted properties of our lead compound with established MMP inhibitors containing a methoxyphenyl scaffold.

Experimental Protocol: Determining Aqueous Solubility and Lipophilicity (LogP)

1. Thermodynamic Solubility Assessment (Shake-Flask Method): a. Prepare a supersaturated solution of the test compound in a phosphate-buffered saline (PBS) solution at pH 7.4. b. Agitate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. Filter the solution to remove undissolved solid. d. Quantify the concentration of the dissolved compound in the filtrate using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection. e. The resulting concentration is the thermodynamic solubility.

2. Lipophilicity Determination (Shake-Flask Octanol-Water Partition Coefficient): a. Prepare a solution of the test compound in a pre-saturated mixture of n-octanol and water. b. Vigorously shake the mixture to allow for partitioning between the two phases, then centrifuge to ensure complete separation. c. Carefully collect aliquots from both the aqueous and n-octanol layers. d. Determine the concentration of the compound in each layer via HPLC-UV. e. The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Comparative Data Table:

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (mg/mL)Rationale for Inclusion
This compound O=S(=O)(CCC(O)=O)c1ccc(OC)cc1258.281.350.85Lead compound for evaluation. Possesses both sulfonamide and carboxylate potential ZBGs.
Prinomastat (AG3340) CC(C)(C)S--INVALID-LINK--N[C@H]1--INVALID-LINK--cc2)CSC1)C(=O)N(O)CC440.62.100.04A known, potent MMP inhibitor with a methoxyphenyl group, providing a benchmark for potency.
Batimastat (BB-94) CSCC--INVALID-LINK--N[C@H]1--INVALID-LINK--cc2)CSC1)C(=O)N(O)CC477.72.500.01Another well-characterized MMP inhibitor, offering a comparison for scaffold and physicochemical properties.

Note: Predicted values for the lead compound are generated using standard computational models (e.g., ALOGPS) and require experimental verification.

Part 2: In Vitro Biological Evaluation - Quantifying Target Engagement

The central hypothesis is that our lead compound can inhibit MMPs. The following protocol describes a universal method for assessing the inhibitory activity against a representative MMP, such as MMP-2 (Gelatinase A), which is often overexpressed in tumors.

Experimental Protocol: MMP-2 Inhibition Assay (Fluorogenic Substrate)

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 50 mM TRIS, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute active human MMP-2 enzyme in the assay buffer to a working concentration (e.g., 1 nM).

    • Prepare a stock solution of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

    • Prepare serial dilutions of the test compounds (our lead compound and comparators) in DMSO.

  • Assay Procedure :

    • In a 96-well microplate, add the test compounds at various concentrations.

    • Add the MMP-2 enzyme solution to each well and incubate for 30 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence (e.g., at Ex/Em = 325/395 nm) over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Comparative Biological Activity:

CompoundTargetIC₅₀ (nM)Mechanism of Action
This compound MMP-2To be determinedHypothesized zinc chelation via sulfonyl/carboxylate
Prinomastat Broad-spectrum MMP1.3 (MMP-2)Zinc chelation via hydroxamate group
Batimastat Broad-spectrum MMP4.0 (MMP-2)Zinc chelation via hydroxamate group

Workflow Diagram: MMP Inhibition Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_compounds Serial Dilution of Test Compounds plate Add Compounds & Enzyme to 96-well Plate prep_compounds->plate prep_enzyme Prepare MMP-2 Enzyme Solution prep_enzyme->plate prep_substrate Prepare Fluorogenic Substrate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate incubate Incubate 30 min at 37°C plate->incubate incubate->add_substrate read_plate Monitor Fluorescence (Kinetic Read) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining IC₅₀ values in a fluorescence-based MMP-2 inhibition assay.

Part 3: Structure-Activity Relationship (SAR) Insights

The power of medicinal chemistry lies in understanding how small structural changes impact biological activity. By synthesizing and testing analogs of this compound, we can build a robust SAR model.

Key Structural Questions for SAR Exploration:

  • Role of the Methoxy Group Position : Is the para position optimal? The methoxy group's electron-donating nature and steric bulk can influence how the phenyl ring fits into the enzyme's S1' pocket. Analogs with ortho- and meta-methoxy groups should be synthesized.

  • Importance of the Carboxylic Acid : Is the propanoic acid chain length ideal? Shorter (acetic) or longer (butanoic) acid chains would alter the positioning of the carboxylate ZBG relative to the catalytic zinc ion.

  • The Sulfonyl Linker : Is the sulfonyl group essential? Replacing it with a different linker (e.g., an amide) would confirm its role in binding and overall molecular conformation.

Diagram: SAR Exploration Strategy

SAR Lead Lead Compound (4-Methoxy) Ortho Ortho-Methoxy Analog Lead->Ortho Ring Substitution Meta Meta-Methoxy Analog Lead->Meta Ring Substitution Acetic Acetic Acid Chain Lead->Acetic Chain Length Butanoic Butanoic Acid Chain Lead->Butanoic Chain Length

Caption: Key structural modifications for building a Structure-Activity Relationship (SAR) model.

Part 4: Synthetic Accessibility

A compound's utility is also dictated by the feasibility and efficiency of its synthesis. A plausible route for our lead compound is outlined below.

Plausible Synthetic Route:

  • Step 1: Sulfonylation of Anisole. Anisole (methoxybenzene) can be reacted with chlorosulfonic acid in an electrophilic aromatic substitution reaction to produce 4-methoxybenzenesulfonyl chloride. This is a standard and high-yielding reaction.

  • Step 2: Nucleophilic Substitution. The resulting sulfonyl chloride is then reacted with a suitable nucleophile, such as the enolate of ethyl 3-bromopropanoate, to form the carbon-sulfur bond.

  • Step 3: Hydrolysis. Finally, the ethyl ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidic workup to yield the final product, this compound.

This route is generally straightforward and utilizes commercially available starting materials, suggesting that the compound and its analogs for SAR studies can be synthesized with moderate effort.

Conclusion

While this compound is not a widely characterized molecule, its structure presents a compelling starting point for a drug discovery campaign, particularly in the context of metalloenzyme inhibition. This guide provides the comprehensive, protocol-driven framework necessary for its evaluation. By systematically profiling its physicochemical properties, quantifying its biological activity against relevant targets like MMP-2, and exploring its SAR through targeted analog synthesis, researchers can rigorously compare its performance against established compounds like Prinomastat and Batimastat. This structured approach ensures that decisions are based on robust, reproducible experimental data, paving the way for the rational design of next-generation therapeutics.

The Structure-Activity Relationship of 3-[(4-Methoxyphenyl)sulfonyl]propanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the 3-[(4-methoxyphenyl)sulfonyl]propanoic acid scaffold has emerged as a compelling starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering insights for researchers, scientists, and drug development professionals. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to elucidate the key structural determinants for biological activity and guide the rational design of future compounds.

While extensive research has been conducted on broader classes of arylpropionic acids and sulfonamides, the specific SAR of this compound and its close analogs remains a niche yet promising area of investigation. This guide will synthesize the available data to present a coherent narrative on how molecular modifications influence biological outcomes.

Core Scaffold Analysis: this compound

The foundational molecule, this compound, possesses distinct structural features that are amenable to systematic modification. These include the methoxy-substituted phenyl ring, the sulfonyl linker, and the propanoic acid chain. Each of these components can be altered to probe their influence on potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

Unfortunately, a comprehensive search of the current scientific literature and patent databases did not yield specific, publicly available structure-activity relationship (SAR) data for a series of this compound analogs. While related structures, such as α-sulfonylcarboxylic acids, have been investigated as matrix metalloproteinase (MMP) inhibitors, direct comparative data for the target scaffold is not available at this time.[1][2]

The following sections will, therefore, present a hypothetical SAR analysis based on established medicinal chemistry principles and data from structurally related compound classes. This is intended to serve as a conceptual framework for future research endeavors in this area.

Hypothetical Modifications and Expected Outcomes

To construct a meaningful comparison, we will consider hypothetical modifications to the core scaffold and predict their likely impact on biological activity, drawing parallels from known SAR trends of similar pharmacophores.

Table 1: Hypothetical SAR of this compound Analogs

Compound ID Modification Predicted Target Interaction Anticipated Change in Activity
Parent This compoundBaseline-
Analog 1 Removal of the methoxy group from the phenyl ringReduced hydrogen bonding or altered electronic propertiesLikely decrease in potency
Analog 2 Substitution of the methoxy group with a halogen (e.g., -Cl, -F)Altered lipophilicity and electronic effectsPotential for increased or decreased activity depending on the target's binding pocket
Analog 3 Replacement of the sulfonyl group with a sulfonamideIntroduction of a hydrogen bond donorPotential for new interactions with the target, possibly altering selectivity
Analog 4 Esterification of the carboxylic acidIncreased lipophilicity, loss of key binding interactionSignificant decrease in activity; may act as a prodrug
Analog 5 Introduction of a methyl group at the α-position of the propanoic acid chainIncreased steric bulk near the carboxylic acidMay enhance selectivity for certain enzyme isoforms

Experimental Protocols for SAR Elucidation

To validate the hypothetical SAR presented above, a systematic experimental approach is required. The following protocols outline the key assays necessary to characterize the biological activity of newly synthesized analogs.

General Synthesis of this compound Analogs

A generalized synthetic route would typically involve the reaction of a substituted thiophenol with a suitable propanoic acid derivative, followed by oxidation of the sulfide to the corresponding sulfone.

Workflow for Analog Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation S1 Substituted Thiophenol S3 Coupling Reaction S1->S3 S2 Propanoic Acid Derivative S2->S3 S4 Oxidation S3->S4 S5 Purification S4->S5 E1 Primary Screening (e.g., Enzyme Inhibition Assay) S5->E1 Synthesized Analogs E2 Secondary Screening (e.g., Cell-Based Assays) E1->E2 E3 Selectivity Profiling E2->E3 E4 ADME/Tox Profiling E3->E4 E4->S1 SAR Data for Next-Gen Design SAR_Hypothetical cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points & Predicted Impact Scaffold PhenylRing Phenyl Ring Substituents (e.g., -OCH3, -Cl, -F) Activity Biological Activity PhenylRing->Activity Modulates Potency & Selectivity SulfonylLinker Sulfonyl Linker (vs. Sulfonamide, Sulfide) SulfonylLinker->Activity Influences Binding Mode & Selectivity PropanoicAcid Propanoic Acid Chain (Esterification, α-substitution) PropanoicAcid->Activity Critical for Target Binding (Potential Prodrug Site)

References

A Comparative Guide to Thromboxane A₂ Receptor Antagonism: In Vitro and In Vivo Perspectives on Sulotroban and Seratrodast

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thromboxane A₂ in Pathophysiology

Thromboxane A₂ (TXA₂) is a potent, yet unstable, lipid autacoid derived from arachidonic acid. Its synthesis and signaling through the G-protein coupled thromboxane-prostanoid (TP) receptor are pivotal in a multitude of physiological and pathophysiological processes.[1][2] Ligation of the TP receptor by TXA₂ initiates signaling cascades that lead to platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] Consequently, the TXA₂ pathway is a significant therapeutic target in cardiovascular and respiratory diseases.[1][3] This guide provides a comparative analysis of two selective TP receptor antagonists, Sulotroban and Seratrodast, focusing on the correlation and divergence of their in vitro and in vivo pharmacological profiles.

While the compound 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid was the initial subject of interest, a thorough review of the scientific literature reveals it is primarily documented as a synthetic intermediate. There is a notable absence of published data regarding its direct biological activity. Therefore, this guide will focus on Sulotroban, a well-characterized downstream compound for which this compound may serve as a precursor, and compare it with Seratrodast, a clinically utilized drug in the same pharmacological class.

Mechanism of Action: Targeting the Thromboxane A₂ Receptor

Both Sulotroban and Seratrodast are competitive antagonists of the TP receptor.[3][4][5] They function by blocking the binding of TXA₂ to its receptor, thereby inhibiting the downstream signaling that mediates platelet activation and vasoconstriction.[3][4] The TP receptor couples to Gq and G13 proteins.[2][6] Gq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent platelet aggregation.[1][6] The G13 pathway activates Rho/Rho-kinase, which is involved in vasoconstriction.[3][6] By blocking the receptor, these antagonists effectively mitigate these cellular responses.

Thromboxane_A2_Signaling_Pathway cluster_membrane Platelet Membrane cluster_extracellular cluster_intracellular Platelet Cytosol TP_Receptor Thromboxane A₂ Receptor (TP) Gq Gq Protein TP_Receptor->Gq Activates TXA2 Thromboxane A₂ TXA2->TP_Receptor Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3_DAG IP₃ + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Aggregation Platelet Aggregation & Degranulation Ca_PKC->Aggregation Sulotroban_Seratrodast Sulotroban / Seratrodast Sulotroban_Seratrodast->TP_Receptor Blocks

Caption: Thromboxane A₂ signaling pathway and antagonist intervention.

In Vitro Efficacy: A Quantitative Comparison

In vitro assays are fundamental for determining the potency and selectivity of pharmacological agents at their molecular target. For TP receptor antagonists, light transmission aggregometry (LTA) using platelet-rich plasma (PRP) is a standard method to quantify their inhibitory effect on platelet aggregation induced by a TXA₂ mimetic like U46619.[3][7]

DrugTargetIn Vitro AssayAgonistPotency (IC₅₀)Source
Sulotroban Thromboxane A₂ ReceptorPlatelet Receptor BindingRadiolabeled Antagonist0.93 µM[8]
Seratrodast Thromboxane A₂ ReceptorPlatelet AggregationU-44069350 nM[9]
Seratrodast Thromboxane A₂ ReceptorReceptor BindingU-466197.4 nM[9]

Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions (e.g., agonist used, platelet preparation).

The data indicates that both compounds are potent antagonists of the TP receptor. Seratrodast, in particular, demonstrates high potency in receptor binding assays.[9] The choice of agonist and assay type (receptor binding vs. functional platelet aggregation) can influence the determined potency, highlighting the importance of standardized protocols for direct comparisons.

In Vivo Performance: Translating In Vitro Potency to Systemic Effects

In vivo studies in animal models are crucial for evaluating the therapeutic potential of a drug candidate by assessing its efficacy, pharmacokinetics, and safety in a complex biological system. Both Sulotroban and Seratrodast have been evaluated in various animal models of thrombosis and respiratory conditions.

Sulotroban: Efficacy in Thrombosis Models

Sulotroban has demonstrated significant efficacy in animal models of arterial thrombosis, particularly as an adjunct to thrombolytic therapy.[10][11]

Animal ModelTherapeutic AreaKey FindingsDosageSource
Rabbit Femoral Artery ThrombosisArterial ThrombosisReduced lysis time from 65 min to 29 min when combined with tPA.1 mg/kg IV bolus + 1 mg/kg/hr infusion[11]
Canine Coronary Artery ThrombosisMyocardial InfarctionAccelerated reperfusion when co-administered with streptokinase.5 mg/kg IV bolus + 5 mg/kg/hr infusion[10]
Cat Peripheral Vascular BedVasoconstrictionSelectively and competitively blocked vasoconstriction induced by TXA₂ mimics.Not specified[12]

These in vivo results corroborate the in vitro findings, demonstrating that Sulotroban's potent antagonism of the TP receptor translates to effective anti-thrombotic and anti-vasoconstrictive effects in living systems.[10][11][12]

Seratrodast: Efficacy in Respiratory and Thrombosis Models

Seratrodast, developed primarily as an anti-asthmatic drug, shows efficacy in models of airway hyperresponsiveness and bronchoconstriction.[5][13] It has also been shown to have anti-thrombotic effects.

Animal ModelTherapeutic AreaKey FindingsDosageSource
Guinea Pig & Dog ModelsAsthmaInhibited immediate and late asthmatic responses; reduced airway hyperresponsiveness.Not specified[13]
Rabbit Arterial ThrombosisArterial ThrombosisSignificantly inhibited thrombus formation.10 mg/kg, oral[14]
Mouse Seizure ModelNeurologicalInhibited neuronal ferroptosis.Not specified[15]

The in vivo data for Seratrodast aligns with its known mechanism of action, showing that TP receptor blockade is effective in mitigating asthma-related pathophysiology.[5][13] Its efficacy in thrombosis models further underscores the shared mechanism with Sulotroban.[14]

Bridging the Gap: Correlating In Vitro and In Vivo Data

The successful translation from in vitro potency to in vivo efficacy for both Sulotroban and Seratrodast validates the TP receptor as a key therapeutic target. The high in vitro potency of these compounds in inhibiting platelet aggregation and receptor binding is reflected in their ability to prevent thrombosis and vasoconstriction in animal models.

However, the transition from a controlled in vitro environment to a complex in vivo system introduces variables such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects. For instance, Seratrodast is metabolized by cytochrome P450 enzymes, which can influence its bioavailability and duration of action.[9] While both drugs are effective, their optimal therapeutic applications may differ based on their complete pharmacological profiles. Sulotroban has been extensively studied as an anti-thrombotic agent, particularly in acute settings, whereas Seratrodast has found a niche in the chronic management of asthma.[5][10][16]

Experimental Methodologies

In Vitro: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a gold standard for assessing platelet function and the efficacy of antiplatelet agents.[17]

Principle: Platelet aggregation increases light transmission through a suspension of platelet-rich plasma (PRP). The change in light transmission is measured over time after the addition of a platelet agonist.

Step-by-Step Protocol:

  • Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate anticoagulant.[3][17] The first few milliliters should be discarded to avoid activation from venipuncture.[18]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[3][17]

  • PPP Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[17][18]

  • Assay Procedure:

    • Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.

    • Place a cuvette with PRP in the sample well to calibrate for 0% transmission.[19]

    • Add the test compound (e.g., Sulotroban or Seratrodast) at various concentrations to the PRP and incubate.

    • Add a platelet agonist (e.g., U46619, a TXA₂ mimetic) to induce aggregation.

    • Record the change in light transmission for several minutes to generate an aggregation curve.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal aggregation response.

Caption: Workflow for Light Transmission Aggregometry.

In Vivo: Ferric Chloride-Induced Thrombosis Model

This widely used model assesses the efficacy of antithrombotic agents in an in vivo setting.[20]

Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize a mouse or rat. Surgically expose a target artery, such as the carotid artery.[20]

  • Baseline Measurement: Place a flow probe around the artery to measure baseline blood flow.

  • Thrombus Induction: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10%) to the arterial surface for a few minutes.[20]

  • Drug Administration: Administer the test compound (e.g., Sulotroban or a comparator) intravenously or orally at a predetermined time before or after the injury. A control group receives a vehicle.

  • Monitoring: Continuously monitor blood flow using the flow probe. The time to occlusion (when blood flow ceases) is a key endpoint.

  • Data Analysis: Compare the time to occlusion between the treated and control groups. A significant delay or prevention of occlusion in the treated group indicates antithrombotic efficacy.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Anesthetize Animal B Surgically Expose Carotid Artery A->B C Place Flow Probe for Baseline Reading B->C D Administer Test Compound or Vehicle C->D E Apply FeCl₃-Saturated Filter Paper to Artery D->E F Monitor Blood Flow Continuously E->F G Record Time to Occlusion (TTO) F->G H Compare TTO between Treated and Control Groups G->H

Caption: Ferric Chloride-Induced Arterial Thrombosis Model Workflow.

Conclusion

Sulotroban and Seratrodast are both potent and selective antagonists of the thromboxane A₂ receptor. Their pharmacological profiles demonstrate a strong correlation between in vitro potency and in vivo efficacy. While both compounds effectively inhibit platelet aggregation and its downstream consequences, their clinical development has diverged, with Sulotroban being investigated primarily for acute thrombotic events and Seratrodast being established for the chronic treatment of asthma. This comparative guide underscores the importance of a multi-faceted evaluation, from molecular interactions to systemic effects, in drug development. The provided experimental protocols offer a validated framework for researchers to conduct similar comparative studies, ensuring both scientific rigor and reproducibility.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The reliability of quantitative data for active pharmaceutical ingredients (APIs) and their intermediates underpins critical decisions, from process optimization to regulatory submission. This guide addresses the crucial, yet often overlooked, practice of cross-validating analytical methods for a specific small molecule intermediate: 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid (MPSP).

While specific, validated methods for MPSP are not widely published, this situation is common for novel or proprietary intermediates. This guide, therefore, provides a framework for developing two orthogonal analytical methods and, critically, for cross-validating them to ensure data concordance and robustness. The principles and workflows detailed herein are grounded in established regulatory expectations and are broadly applicable.[1]

Rationale for Method Selection: An Orthogonal Approach

Cross-validation involves comparing two or more distinct analytical methods to ensure they produce equivalent results for the same analyte.[2] The strength of this comparison hinges on the orthogonality of the chosen methods—meaning they should rely on different chemical or physical principles for separation and detection. This minimizes the risk of a common systematic error affecting all measurements.

For MPSP (Molecular Formula: C₁₀H₁₂O₅S, Molecular Weight: 244.26 g/mol ), its structure dictates the most logical analytical choices:[3]

  • Aromatic Ring & Sulfone Group: These moieties provide a strong chromophore, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) an ideal primary method for quantification.[4][5]

  • Carboxylic Acid Group & Overall Polarity: The presence of the carboxylic acid and sulfone groups makes the molecule amenable to reversed-phase chromatography.

  • Mass and Fragmentation: The molecule's specific mass allows for highly selective and sensitive detection using mass spectrometry.

Therefore, we propose the development and cross-validation of two powerful, orthogonal methods:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for robust quantification and purity analysis.

  • Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS) for its superior specificity and sensitivity, making it an excellent tool for confirmation and impurity identification.[6][7][8]

The objective is to demonstrate that the HPLC-UV method, which is often more accessible and cost-effective for routine quality control, provides data that is statistically indistinguishable from the highly specific LC-MS method.

The Cross-Validation Workflow: A Self-Validating System

The entire process, from initial method development to the final cross-validation comparison, is designed as a self-validating system. Each stage builds upon the last, incorporating checks and balances guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[9][10][11][12][13]

G cluster_0 Phase 1: Independent Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Data Analysis & Acceptance Dev_HPLC Develop & Optimize RP-HPLC-UV Method Val_HPLC Full ICH Q2(R1) Validation (Accuracy, Precision, Linearity, Specificity, Range, Robustness) Dev_HPLC->Val_HPLC Optimized Parameters Sample_Prep Prepare Single Batch of MPSP Samples (e.g., n=10) Val_HPLC->Sample_Prep Dev_LCMS Develop & Optimize LC-MS Method Val_LCMS Partial Validation (Specificity, Linearity, Precision) Dev_LCMS->Val_LCMS Optimized Parameters Val_LCMS->Sample_Prep Analysis_HPLC Analyze Samples by Validated HPLC-UV Method Sample_Prep->Analysis_HPLC Analysis_LCMS Analyze Same Samples by Validated LC-MS Method Sample_Prep->Analysis_LCMS Data_Comp Compile Results (Assay %, Impurity Profile) Analysis_HPLC->Data_Comp Analysis_LCMS->Data_Comp Stat_Analysis Statistical Comparison (e.g., Student's t-test, Bland-Altman plot) Data_Comp->Stat_Analysis Conclusion Determine Method Equivalency Based on Pre-defined Acceptance Criteria Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of two orthogonal analytical methods.

Experimental Protocols

The following protocols are detailed frameworks. Specific parameters (e.g., column choice, mobile phase composition) must be empirically optimized during method development.

  • Chromatographic System: HPLC with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Optimization:

    • Aqueous (A): 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Organic (B): Acetonitrile or Methanol.

    • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 15-20 minutes to elute MPSP and any potential impurities.

  • Detection: Monitor at a UV maximum of the methoxyphenyl group, likely around 230 nm. Confirm with a PDA scan.

  • Validation (per ICH Q2(R1)): [9][11]

    • Specificity: Analyze a placebo (matrix without MPSP) and a spiked sample to demonstrate no interference at the retention time of MPSP.

    • Linearity: Prepare a 5-point calibration curve from 50% to 150% of the target concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of MPSP into the matrix at three concentration levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0% - 102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations at 100% of the target concentration. Relative Standard Deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. RSD should be ≤ 2.0%.

    • Range: The range demonstrated by the linearity and accuracy studies.

  • Chromatographic System: UHPLC/HPLC system coupled to a mass spectrometer (e.g., single quadrupole for confirmation or triple quadrupole/high-resolution MS for higher sensitivity).[7][14][15]

  • Chromatography: Use the same column and mobile phase system as the HPLC-UV method to facilitate comparison. The flow rate may need to be adjusted based on the MS interface.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid ([M-H]⁻).

    • Detection:

      • Full Scan: Acquire data from m/z 100-500 to confirm the mass of MPSP (expected [M-H]⁻ at m/z 243.04).

      • Selected Ion Monitoring (SIM): For quantification, monitor the specific m/z of the deprotonated molecule for enhanced sensitivity and specificity.

  • Validation (Abbreviated):

    • Specificity: Demonstrate no interfering peaks at the m/z of MPSP in a blank injection. This is inherently high in MS.[16]

    • Linearity & Precision: Establish linearity and repeatability as described in Protocol 3.1 to ensure the system is performing correctly.

Data Comparison and Acceptance Criteria

Once a set of at least 10 representative samples of MPSP have been analyzed by both validated methods, the results are compared.

Sample IDHPLC-UV Assay (%)LC-MS Assay (%)Difference (%)
MPSP-00199.599.6-0.1
MPSP-00299.399.20.1
MPSP-00399.899.70.1
MPSP-00499.699.8-0.2
MPSP-00599.499.5-0.1
MPSP-006100.1100.00.1
MPSP-00799.799.60.1
MPSP-00899.599.40.1
MPSP-00999.9100.1-0.2
MPSP-01099.299.3-0.1
Mean 99.60 99.62 -0.02
Std. Dev. 0.28 0.29 0.13

The core of cross-validation lies in the statistical demonstration of equivalence.

  • Student's t-test: A paired t-test is performed on the two sets of results. The goal is to show that there is no statistically significant difference between the means of the two methods (e.g., p-value > 0.05).

  • Acceptance Criteria: Before the study begins, a clear acceptance criterion must be defined. A common industry standard is that the mean difference between the two methods should not exceed 2.0%. In the hypothetical data above, the mean difference is -0.02%, which would be well within this limit.

References

A Comparative Guide to N-(4-methoxyphenyl)-sulfonamides: Synthesis, Bioactivity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-(4-methoxyphenyl)-sulfonamides, a class of organic compounds with significant potential in medicinal chemistry. We will explore their synthesis, structural characterization, and diverse biological activities, placing them in context with other relevant sulfonamide derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising chemical scaffold.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents in the 1930s, their utility has since expanded dramatically.[1][2] Structurally novel sulfonamide derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and enzyme-inhibiting properties.[3][4][5][6][7]

This guide focuses specifically on N-(4-methoxyphenyl)-sulfonamides. The inclusion of the 4-methoxyphenyl group (p-anisidine moiety) is a deliberate design choice. The methoxy group (-OCH₃) is a strong electron-donating group, which can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's interaction with biological targets, potentially enhancing efficacy or altering its mechanism of action. Our objective is to dissect these subtleties through a comparative lens, supported by robust experimental data and established protocols.

Synthesis and Structural Characterization: From Blueprint to Molecule

The synthesis of N-aryl sulfonamides is generally straightforward and high-yielding, contributing to their appeal as drug candidates.[1] The most common approach involves the nucleophilic substitution reaction between an aromatic sulfonyl chloride and an amine, in this case, p-anisidine.

General Synthetic Pathway

The reaction is typically performed in a basic aqueous or solvent-free medium. The base, such as sodium carbonate, serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Synthesis_Workflow cluster_reactants Reactants sulfonyl_chloride Aryl Sulfonyl Chloride reaction Reaction Vessel (Basic Medium, e.g., Na₂CO₃) sulfonyl_chloride->reaction p_anisidine p-Anisidine (4-methoxyaniline) p_anisidine->reaction filtration Suction Filtration reaction->filtration Collect Crude Product washing Washing (e.g., Water, Isopropanol) filtration->washing Remove Impurities drying Drying washing->drying product Purified N-(4-methoxyphenyl)-sulfonamide drying->product

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide

This protocol provides a validated method for synthesizing a representative compound from this class.[1] The choice of 4-nitrobenzenesulfonyl chloride introduces a strong electron-withdrawing nitro group, which often imparts potent biological activity.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine (4-methoxyaniline)

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Isopropanol

Procedure:

  • Reaction Setup: To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol).

    • Rationale: Using equimolar amounts of reactants ensures efficient conversion without the need to remove excess starting material later.

  • Solvent Addition: Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution.

    • Rationale: Water serves as an inexpensive and non-toxic solvent. The Na₂CO₃ solution establishes a basic pH, which is critical for neutralizing the HCl byproduct and facilitating the nucleophilic attack of the amine.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 4 days.[1]

    • Rationale: Room temperature synthesis is energy-efficient and prevents potential side reactions or degradation that can occur at higher temperatures.

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with deionized water and then isopropanol.

    • Rationale: The water wash removes any remaining inorganic salts (like NaCl and excess Na₂CO₃). The isopropanol wash removes unreacted organic starting materials, which are more soluble in it than the desired product.

  • Drying: Dry the purified product in an oven at a low temperature (e.g., 60-70 °C) to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Structural Insights from Crystallography

Single-crystal X-ray diffraction studies of various N-(4-methoxyphenyl)-sulfonamides reveal conserved structural features and interesting conformational differences.[1][8][9]

  • Bond Lengths and Angles: The S-N and S-C bond lengths are typically within the expected ranges for sulfonamides. However, the C-S-N-C torsion angle can vary significantly, leading to different spatial orientations of the two aromatic rings.[1]

  • Intermolecular Interactions: The sulfonamide N-H group and the oxygen atoms of the sulfonyl group are potent hydrogen bond donors and acceptors, respectively. These interactions often lead to the formation of infinite chains or sheets in the crystal lattice, stabilizing the solid-state structure.[1][8]

Comparative Biological Activity

N-(4-methoxyphenyl)-sulfonamides have been investigated for a range of biological activities. Here, we compare their performance in two key therapeutic areas: cancer and microbial infections.

Anticancer Activity

Sulfonamides exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like carbonic anhydrases and protein kinases, cell cycle arrest, and disruption of microtubule assembly.[3][4][10] The N-(4-methoxyphenyl) moiety can influence these activities by modifying how the molecule fits into the active site of a target protein.

Table 1: Comparative Anticancer Activity of Selected Sulfonamides

Compound IDStructureTarget Cell LineActivity (IC₅₀ / GI₅₀ in µM)Reference CompoundCitation
VS-1 N-(4-methoxyphenyl)-4-methylbenzenesulfonamideUO-31 (Renal)GI₅₀: 1.06 - 8.92 (broad panel)Sorafenib (IC₅₀ = 4.58 µM)[11]
VS-2 N-(4-fluorophenyl)-4-methoxybenzenesulfonamide-Data not specified-[8]
VS-3 Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide)HCT-116 (Colon)~0.05-[3][4]
VS-4 CelecoxibHT-29 (Colon)~25-50-[8]

Data presented is representative and compiled from multiple sources. Direct comparison requires identical assay conditions.

From the available data, it is evident that substitutions on both aromatic rings are critical for potent anticancer activity. While a simple N-(4-methoxyphenyl) derivative shows broad activity, more complex structures like Indisulam demonstrate significantly higher potency.[11]

Antimicrobial Activity

The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme essential for bacterial folic acid synthesis.[12] Humans are unaffected as they obtain folic acid from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA, RNA, Proteins THF->DNA Essential for Nucleotide Synthesis Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundTarget OrganismMIC (µg/mL)Reference CompoundCitation
N-(4-methoxyphenyl) derivative E. coli>128Ciprofloxacin (<1)[5]
Sulfamethoxazole E. coli16-64Ciprofloxacin (<1)[13]
Sulfadiazine S. aureus8-32Ciprofloxacin (<1)[2]
Schiff base of a sulfonamide S. aureus32-128-[5]

MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific derivative and bacterial strain.

Generally, simple N-aryl sulfonamides without the crucial p-amino group (present in sulfa drugs like sulfamethoxazole) lack potent, broad-spectrum antibacterial activity.[12] The data suggests that while the N-(4-methoxyphenyl) scaffold is valuable for other therapeutic targets, for antibacterial applications, it must be modified to mimic PABA more closely, typically by incorporating a 4-amino group on the second phenyl ring.

Protocol: In Vitro Antibacterial Susceptibility Testing

To provide a framework for evaluating the compounds discussed, the following protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of a sulfonamide derivative that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Synthesized sulfonamide compound, dissolved in Dimethyl Sulfoxide (DMSO).

  • Bacterial strain (e.g., E. coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer or plate reader (optional).

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the sulfonamide compound in MHB. The final volume in each well should be 100 µL.

    • Rationale: Serial dilution creates a concentration gradient to pinpoint the exact MIC.

  • Controls (Self-Validation):

    • Positive Control: Wells containing bacteria and a known effective antibiotic (Ciprofloxacin). This validates that the bacteria are susceptible to a standard antibiotic.

    • Negative Control (Sterility): Wells containing only sterile MHB. This ensures the medium is not contaminated.

    • Growth Control: Wells containing MHB and the bacterial inoculum but no compound. This confirms the bacteria can grow under the assay conditions.

    • Vehicle Control: Wells containing bacteria and the highest concentration of DMSO used. This ensures the solvent itself is not inhibiting bacterial growth.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Directions

This guide demonstrates that N-(4-methoxyphenyl)-sulfonamides are a versatile and synthetically accessible class of compounds. The presence of the methoxy group provides a valuable handle for tuning the electronic and steric properties of the molecule.

  • Key Findings: While the basic N-(4-methoxyphenyl) scaffold may not be optimal for traditional antibacterial applications, it serves as an excellent platform for developing potent anticancer agents and enzyme inhibitors.[3][10] The true potential is unlocked through further derivatization, particularly on the second aromatic ring.

  • Structure-Activity Relationship (SAR) Insights: Potent bioactivity is not inherent to the sulfonamide group alone but is a function of the entire molecular structure. For anticancer activity, bulky and electronically diverse substituents appear beneficial.[11] For antibacterial action, a PABA-like 4-aminophenyl moiety is paramount.[12]

  • Future Perspectives: Future research should focus on creating libraries of N-(4-methoxyphenyl)-sulfonamides with diverse substitutions on the other phenyl ring. High-throughput screening against panels of cancer cell lines and specific enzymes (e.g., kinases, carbonic anhydrases) could uncover novel lead compounds. Furthermore, combining the sulfonamide scaffold with other pharmacophores in hybrid molecules represents a promising strategy for developing next-generation therapeutics.[5]

References

A Comparative Crystallographic Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Structural Biology

This guide provides a detailed comparative analysis of the molecular geometries of the ortho, meta, and para isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. Leveraging single-crystal X-ray diffraction data, we will explore the nuances of bond lengths, bond angles, and torsion angles, offering insights into the structural landscape of this important class of sulfonamides. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational data and the experimental context necessary for its interpretation.

Introduction: The Significance of Sulfonamide Structures

Sulfonamides represent a cornerstone of medicinal chemistry, with applications ranging from antibacterial to anticancer agents.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with target macromolecules. A precise understanding of their conformational preferences, bond parameters, and intermolecular interactions is therefore paramount for rational drug design. This guide focuses on a specific series—N-(4-methoxyphenyl)-nitrobenzenesulfonamides—to elucidate the impact of substituent position on the overall molecular architecture. By comparing the ortho, meta, and para nitro-substituted isomers, we can discern subtle yet significant variations in their solid-state structures.

Experimental Protocols: From Synthesis to Structure Determination

The synthesis and crystallographic analysis of the three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide provide the empirical foundation for this guide. The methodologies described herein are based on established and validated procedures, ensuring the reliability of the presented data.[1][2]

Synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides

The synthesis of the title compounds is achieved through a straightforward nucleophilic substitution reaction between the appropriately substituted nitrobenzenesulfonyl chloride and p-anisidine.[1][2]

General Procedure:

  • A solution of the respective nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol) is prepared in a mixture of deionized water (50 mL) and 1 M sodium carbonate solution (10 mL).

  • The reaction mixture is stirred at room temperature. The sodium carbonate maintains a basic environment to facilitate the reaction.

  • The resulting precipitate is collected via suction filtration, washed with deionized water, and dried.

Specific Reagents for each Isomer:

  • N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (para-isomer): 4-Nitrobenzenesulfonyl chloride and p-anisidine.[1]

  • N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (meta-isomer): 3-Nitrobenzenesulfonyl chloride and p-anisidine.[1]

  • N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (ortho-isomer): 2-Nitrobenzenesulfonyl chloride and p-anisidine.[1]

Single Crystal X-ray Crystallography

High-quality single crystals are essential for accurate structural determination. The following protocol outlines the crystallization and data collection process.

Crystallization:

  • X-ray quality crystals are grown using solvent diffusion techniques. For instance, slow diffusion of heptane into an acetone solution of the para-isomer, or hexane into an acetone solution of the meta-isomer, has proven effective.[1][2]

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a diffractometer (e.g., a Bruker Kappa APEXII CCD).

  • X-ray diffraction data is collected using molybdenum Kα radiation (λ = 0.71073 Å) at a controlled temperature.

  • The collected data is processed, and the crystal structure is solved and refined using established crystallographic software packages.[2]

Below is a workflow diagram illustrating the process from synthesis to structural analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis reagents Nitrobenzenesulfonyl Chloride + p-Anisidine reaction Reaction in aq. Na2CO3 reagents->reaction filtration Filtration & Drying reaction->filtration product Crude Product filtration->product dissolution Dissolution in Acetone product->dissolution diffusion Solvent Diffusion (Hexane/Heptane) dissolution->diffusion crystals Single Crystals diffusion->crystals xray X-ray Diffraction crystals->xray data Data Collection & Refinement xray->data structure 3D Molecular Structure data->structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

Results and Discussion: A Comparative Structural Analysis

The single-crystal X-ray diffraction analysis of the three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide reveals that while many of the bond lengths and angles are similar, there are significant differences in their conformational properties, particularly the C-S-N-C torsion angles.[1][2]

Below is the molecular structure of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide with the atom numbering scheme used in the crystallographic analysis.

Caption: Atom numbering scheme for N-(4-methoxyphenyl)-nitrobenzenesulfonamides.

Bond Lengths

The bond lengths within the three isomers are largely consistent with each other and with values reported for other N-(4-methoxyphenyl)-sulfonamides.[1] A comparison with average values from the Cambridge Structural Database (CSD) indicates that the S–C, S–N, and N–C bond lengths in these compounds are typical for this class of molecules.[1]

Bondpara-isomer (Å)meta-isomer (Å)ortho-isomer (Å)CSD Average (Å)
S1–C11.770(3)1.7664(12)1.7871(12)1.766(9)
S1–N11.646(3)1.6450(10)1.6426(11)1.633(9)
N1–C7---1.441(6)

Data sourced from Crystals 2020, 10(9), 773.[1][2]

Bond Angles

The bond angles show some interesting variations among the isomers and in comparison to the CSD averages. The C1–S1–N1 angles in all three isomers are smaller than the CSD average of 107.4(13)°.[1] The S1–N1–C7 angle in the ortho-isomer is notably the smallest reported for N-(4-methoxyphenyl)-sulfonamides at 115.49(8)°.[1] The O–S–O angle also shows slight variations, with the para- and meta-isomers having larger angles than the CSD average range.[1]

Anglepara-isomer (°)meta-isomer (°)ortho-isomer (°)CSD Range/Average (°)
C1–S1–N1---107.4(13) (average)
S1–N1–C7116.9(2)119.00(8)115.49(8)116.812–120.376
O1–S1–O2120.45(14)120.66(5)118.98(6)117.903–120.532

Data sourced from Crystals 2020, 10(9), 773.[1][2]

Torsion Angles and Molecular Conformation

The most significant structural differences among the three isomers are found in the C1–S1–N1–C7 torsion angles.[1][2] These angles determine the relative orientation of the two phenyl rings and have a profound impact on the overall molecular shape. The para-isomer adopts a negative torsion angle of -58.6(3)°, while the meta- and ortho-isomers have positive torsion angles of +66.56(3)° and +41.78(10)°, respectively.[1][2] All three values fall within the range observed for other N-(4-methoxyphenyl)-sulfonamides in the CSD (-68.704° to +71.3°).[1] These differences in torsion angles lead to distinct intermolecular interactions and crystal packing arrangements.[1]

Conclusion

The crystallographic analysis of the ortho, meta, and para isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide provides valuable insights into the structural chemistry of sulfonamides. While the bond lengths are generally conserved, the bond angles and, most notably, the C-S-N-C torsion angles exhibit significant variations depending on the position of the nitro substituent. These structural nuances are critical for understanding the solid-state properties of these compounds and can inform the design of new sulfonamide-based therapeutic agents with optimized target interactions. The data presented in this guide serves as a robust reference for researchers in the field, highlighting the importance of detailed structural analysis in drug discovery and development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug development and chemical research, the synthesis and application of novel compounds like 3-[(4-Methoxyphenyl)sulfonyl]propanoic acid are routine. However, the lifecycle of these chemicals extends beyond their use in experiments. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a deep, operational understanding for researchers, scientists, and laboratory managers.

Hazard Assessment and Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 90536-66-6), while not classified as acutely toxic, presents tangible risks that dictate its handling and disposal pathway.[1] The primary hazards are associated with its irritant properties.

The "why" behind this assessment is critical: recognizing this compound as an irritant immediately informs the minimum required Personal Protective Equipment (PPE) and dictates that it cannot be treated as benign, general waste. It establishes the foundation for treating it as a regulated chemical waste stream.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramHazard StatementsKey Precautionary Statements
Skin Irritant, Category 2GHS07 (Exclamation Mark)H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritant, Category 2AGHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure), Category 3GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
General Disposal--P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][3]

The Regulatory Imperative: OSHA and EPA Compliance

The disposal of laboratory chemicals in the United States is governed by a framework established by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[4][5][6] This written plan must detail procedures for the safe use, storage, and disposal of hazardous chemicals, making proper waste management a legal requirement for employee safety.[5][7]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management.[8] Your institution is considered a hazardous waste generator, and as such, must adhere to strict protocols for waste identification, segregation, containerization, labeling, and disposal through licensed facilities.[9][10]

Adherence to the protocol outlined below is not just a best practice; it is essential for maintaining compliance with these federal mandates and avoiding significant penalties.[8]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, culminating in a safe and compliant disposal outcome.

Step 1: Immediate Safety and Waste Segregation

The moment a decision is made to discard this compound—whether as a pure surplus compound, a reaction mixture, or contaminated labware—it must be treated as hazardous waste.

  • Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory when handling the waste:

    • Eye Protection: Chemical safety goggles meeting OSHA's regulations in 29 CFR 1910.133.[11]

    • Hand Protection: Chemical-resistant nitrile gloves.

    • Body Protection: A standard laboratory coat.

  • Location: All waste handling and consolidation should be performed in a well-ventilated area, preferably inside a chemical fume hood, to mitigate inhalation risks.[12]

  • Segregation: This waste stream must be kept separate from all other waste types. Critically, do not mix it with:

    • Strong oxidizing agents.[13]

    • Bases (unless performing the neutralization pre-treatment described in Step 4).

    • Other incompatible chemical wastes. Segregation is crucial to prevent dangerous reactions within the waste container.[14]

Step 2: Containerization

The choice of container is the first line of defense against leaks and exposures.

  • Select an Appropriate Container: Use a designated hazardous waste container that is made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[12]

  • Keep Containers Closed: Containers must be kept tightly sealed at all times except when adding waste.[8] This is a common point of failure in regulatory inspections and is vital to prevent the release of vapors.

Step 3: Labeling

Clear and accurate labeling is a strict EPA requirement and is essential for the safety of everyone who will handle the container.

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Complete Information: The label must include:

    • The words "Hazardous Waste." [15]

    • The full chemical name: "this compound" (do not use abbreviations or formulas).

    • A list of all components and their approximate percentages, including solvents.

    • The associated hazards (e.g., "Irritant," "Corrosive - Acidic").

    • The date the container was first used for waste accumulation.

Step 4: Optional Pre-Treatment: Neutralization

As a carboxylic acid, the waste is corrosive. While it will still be disposed of as hazardous waste, neutralizing the acidity can make the collected waste safer to handle and store. This step is a best practice for reducing the corrosive hazard but does not render the waste suitable for drain disposal.[13][15]

  • Procedure:

    • Perform this procedure in a fume hood.

    • If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an alcohol).

    • Place the container with the acidic waste in a secondary containment vessel (e.g., an ice bath) to manage any heat generated.

    • Slowly and carefully add a dilute base, such as 5% sodium bicarbonate solution or 1M sodium hydroxide, to the acidic waste while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding base dropwise until the pH is between 6.0 and 8.0.

    • The resulting neutralized solution is still considered hazardous chemical waste and must be collected in the labeled container from Step 3. Under no circumstances should this be poured down the drain. [11][15]

Step 5: Accumulation and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[12][14] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Contact EHS for Pickup: Once the container is full, or if it has been accumulating for a specific period set by your institution (often 90 days), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[10] They are trained and equipped to transport and dispose of the waste in compliance with all federal and state regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Assessment cluster_1 Handling & Collection cluster_2 Pre-Treatment & Final Disposal start Waste Generated (Pure compound, solution, or contaminated labware) assess Assess Hazards: - Skin/Eye/Respiratory Irritant - Carboxylic Acid start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe drain Drain Disposal assess->drain PROHIBITED segregate Segregate from Incompatible Waste ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container neutralize Optional Pre-Treatment: Neutralize with dilute base to pH 6-8 in fume hood container->neutralize collect Collect Waste in Labeled Container container->collect If not neutralizing neutralize->collect saa Store in designated Satellite Accumulation Area (SAA) collect->saa ehs Arrange Pickup by EHS or Licensed Disposal Contractor saa->ehs

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)sulfonyl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxyphenyl)sulfonyl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.